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  • Product: 2-Cyclopropyl-5-methylbenzoic acid
  • CAS: 1525520-64-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Cyclopropyl-5-methylbenzoic Acid: Structure, Properties, Synthesis, and Applications

Introduction In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, substituted benzoic acids serve as foundational components for a multitude of active pharmaceutical ingredients (APIs). This guide focuses on 2-Cyclopropyl-5-methylbenzoic acid, a molecule of significant interest due to its unique combination of structural features: a versatile benzoic acid core, a lipophilic methyl group, and a conformationally constrained cyclopropyl ring.

The incorporation of a cyclopropyl moiety is a well-established strategy in drug design to enhance a molecule's pharmacological profile. This small, strained carbocycle can confer remarkable benefits, including increased metabolic stability, improved potency, and optimized pharmacokinetic properties.[1][2] The inherent high C-H bond dissociation energy of the cyclopropyl group often renders it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[3] This guide provides an in-depth examination of the chemical structure, physicochemical properties, synthetic routes, and spectroscopic signature of 2-Cyclopropyl-5-methylbenzoic acid, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable scaffold.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is established by its unique identifiers and its three-dimensional architecture. The cyclopropyl group at the ortho position to the carboxylic acid creates a specific steric and electronic environment that dictates the molecule's reactivity and interactions.

Table 1: Chemical Identifiers for 2-Cyclopropyl-5-methylbenzoic acid

Identifier Value Source
IUPAC Name 2-cyclopropyl-5-methylbenzoic acid [4]
CAS Number 1525520-64-2 [5]
Molecular Formula C₁₁H₁₂O₂ [4]
Molecular Weight 176.21 g/mol [6]
Canonical SMILES CC1=CC=C(C2CC2)C(=C1)C(O)=O [4]
InChI InChI=1S/C11H12O2/c1-7-2-5-9(8-3-4-8)10(6-7)11(12)13/h2,5-6,8H,3-4H2,1H3,(H,12,13) [4]

| InChIKey | PFDCGJCBLCCYJJ-UHFFFAOYSA-N |[4] |

Caption: 2D structure of 2-Cyclopropyl-5-methylbenzoic acid.

Physicochemical Properties

The physical and chemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence formulation, absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical Data for 2-Cyclopropyl-5-methylbenzoic acid

Property Value/Description Rationale/Source
Physical State White to off-white crystalline solid. Typical for substituted benzoic acids.[7]
Solubility Low solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. The polar carboxylic acid group imparts some water solubility, but this is offset by the nonpolar aromatic ring and alkyl substituents.[7][8]

| pKa | Estimated at 4.3 - 4.5 | The pKa of benzoic acid is ~4.2. The methyl group is weakly electron-donating. The cyclopropyl group is also known to be weakly electron-donating, which slightly destabilizes the conjugate base, making the acid weaker (higher pKa) than unsubstituted benzoic acid.[9] |

The weakly electron-donating character of the cyclopropyl group is a key feature. Unlike highly activating or deactivating groups, it subtly modulates the electronic density of the aromatic ring, which can be advantageous for fine-tuning a drug candidate's binding affinity and reactivity.

Synthesis and Purification

While specific synthetic procedures for 2-Cyclopropyl-5-methylbenzoic acid are not widely published, a robust and highly effective route can be designed based on modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice for this transformation due to its high functional group tolerance, excellent yields, and commercially available starting materials.

Expertise & Causality: The Rationale Behind the Chosen Synthetic Route

The proposed synthesis starts from 2-Bromo-5-methylbenzoic acid . The choice of a bromine substituent is strategic; the C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) catalyst, while being more stable and less expensive than the corresponding iodo- a anologue. Cyclopropylboronic acid is selected as the coupling partner due to its stability and ease of handling compared to other organometallic reagents. The palladium catalyst, in conjunction with a suitable phosphine ligand, is essential for facilitating the catalytic cycle. A base is required to activate the boronic acid for the transmetalation step.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and the final structure confirmed by the spectroscopic methods detailed in the next section.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-methylbenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, for instance, Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand like tricyclohexylphosphine (PCy₃, 4-10 mol%) or SPhos.[10]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2, which protonates the carboxylate salt and drives the product into the organic layer.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel.

workflow cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 2-Bromo-5-methylbenzoic acid Reaction Suzuki-Miyaura Coupling (80-100 °C) SM1->Reaction SM2 Cyclopropylboronic acid SM2->Reaction Catalyst Pd(OAc)₂ / Ligand Catalyst->Reaction Base K₃PO₄ Base->Reaction Solvent Toluene/H₂O Solvent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-Cyclopropyl-5- methylbenzoic acid Purification->Product

Caption: Proposed synthetic workflow for 2-Cyclopropyl-5-methylbenzoic acid.

Spectroscopic Analysis and Structural Elucidation

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data represents the expected spectroscopic profile for 2-Cyclopropyl-5-methylbenzoic acid, based on established chemical shift principles and analysis of structurally related compounds.[11][12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary tool for confirming the presence and connectivity of protons in the molecule. The spectrum is predicted to be highly characteristic.

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
-COOH > 10.0 Broad Singlet - The acidic proton is highly deshielded and its signal is often broad.
Ar-H (ortho to COOH) 7.8 - 8.0 d ~1.5 Doublet due to coupling with the meta proton.
Ar-H (ortho to Cyclopropyl) 7.1 - 7.3 dd ~8.0, ~1.5 Doublet of doublets due to coupling with two different adjacent protons.
Ar-H (para to COOH) 6.9 - 7.1 d ~8.0 Doublet due to coupling with the ortho proton.
-CH₃ 2.3 - 2.4 Singlet - Typical chemical shift for a methyl group on an aromatic ring.
Cyclopropyl -CH 1.8 - 2.1 Multiplet - The single methine proton attached to the aromatic ring.

| Cyclopropyl -CH₂ | 0.7 - 1.2 | Multiplet | - | The four methylene protons of the cyclopropyl ring will appear as two distinct, complex multiplets. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-COOH 170 - 175 The carboxylic acid carbon is significantly downfield.
Ar-C (quaternary, attached to COOH) 128 - 132
Ar-C (quaternary, attached to Cyclopropyl) 145 - 150 Deshielded due to substitution.
Ar-C (quaternary, attached to CH₃) 138 - 142
Ar-CH 125 - 135 Three distinct signals are expected for the aromatic CH carbons.
-CH₃ 20 - 22 Typical shift for an aryl methyl carbon.
Cyclopropyl -CH 15 - 18 The methine carbon of the cyclopropyl group.

| Cyclopropyl -CH₂ | 8 - 12 | The methylene carbons of the cyclopropyl group are characteristically upfield. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
  • IR: Key absorbances are expected for the carboxylic acid O-H stretch (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (1600-1450 cm⁻¹).

  • MS: In mass spectrometry (Electron Ionization), the molecular ion peak [M]⁺ would be observed at m/z = 176. Key fragments would correspond to the loss of -OH (m/z = 159) and the loss of -COOH (m/z = 131).

Reactivity and Applications in Drug Discovery

The true value of 2-Cyclopropyl-5-methylbenzoic acid lies in its potential as a molecular scaffold. Its chemical reactivity is dominated by the carboxylic acid group, which serves as a synthetic handle for derivatization into amides, esters, and other functional groups.[13][14]

The Strategic Value of the Cyclopropyl Moiety

The inclusion of the cyclopropyl group is a deliberate design choice aimed at overcoming common challenges in drug development.[1]

  • Enhanced Metabolic Stability: The cyclopropyl group acts as a "metabolic shield." Its C-H bonds are stronger than those in aliphatic chains, making it less susceptible to CYP-mediated hydroxylation. This can lead to a longer in vivo half-life and reduced potential for the formation of reactive metabolites.[3]

  • Conformational Constraint: The rigid three-membered ring restricts the rotational freedom of the ortho-substituent. This can lock the molecule into a specific, low-energy conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

  • Modulation of Physicochemical Properties: The cyclopropyl group increases the fraction of sp³-hybridized carbons, which can improve solubility and permeability profiles while fine-tuning lipophilicity.

Potential Therapeutic Applications

While this specific molecule is a building block, its structural motifs are present in compounds with known biological activity. For example, derivatives of the closely related 5-cyclopropyl-2-fluorobenzoic acid have been identified as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) and soluble Epoxide Hydrolase (sEH).

  • DHODH inhibition is a validated strategy for treating autoimmune diseases and some cancers.

  • sEH inhibition is a therapeutic approach for managing inflammation and cardiovascular diseases.

This suggests that 2-Cyclopropyl-5-methylbenzoic acid is a highly promising starting point for the synthesis of new libraries of compounds targeting these and other important enzyme classes.

applications cluster_targets Potential Therapeutic Areas Scaffold 2-Cyclopropyl-5-methylbenzoic Acid Scaffold Derivatization Chemical Derivatization (e.g., Amide Coupling) Scaffold->Derivatization AntiInflammatory Anti-Inflammatory Agents (e.g., sEH Inhibitors) Derivatization->AntiInflammatory Explore Oncology Oncology (e.g., DHODH Inhibitors) Derivatization->Oncology Explore Cardiovascular Cardiovascular Drugs Derivatization->Cardiovascular Explore CNS CNS Agents Derivatization->CNS Explore

Caption: Potential drug discovery pathways originating from the title scaffold.

Conclusion

2-Cyclopropyl-5-methylbenzoic acid is more than just a chemical compound; it is a strategically designed building block for the next generation of therapeutics. Its structure elegantly combines the synthetic utility of a benzoic acid with the advantageous pharmacological properties conferred by a cyclopropyl ring—namely, enhanced metabolic stability and conformational rigidity. This guide has provided a comprehensive overview of its identity, properties, a robust synthetic strategy, and its expected analytical signature. For researchers and scientists in drug discovery, 2-Cyclopropyl-5-methylbenzoic acid represents a valuable starting point for developing novel drug candidates with improved efficacy and safety profiles.

References

  • PubChem. 2-[(Cyclopropylcarbonyl)amino]-5-[methyl(pyridin-3-ylmethyl)amino]benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemspace. 2-cyclopropyl-5-methylbenzoic acid - C11H12O2. Available from: [Link]

  • Vaia. cyclopropylbenzoic acid is 4.45. Is cyclopropylbenzene likely to be more reactive or less reactive than benzene toward electrophilic bromination? Explain. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubChem. 2-Isopropyl-5-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Pouchert, C. J., & Behnke, J. (1993). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Available from: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

  • PubChem. 2-Chloro-5-methylbenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • National Bureau of Standards. Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. Available from: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

  • Journal of Research of the National Bureau of Standards. Synthesis of 2-propoxy-5-methylbenzoic acid. Available from: [Link]

  • Elsevier. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Heliyon. Available from: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]

  • PubChem. 4-Cyclopropylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. p-Toluic acid. Available from: [Link]

  • ResearchGate. S1. 1 H-NMR spectrum of the (1R,2S,5R)-2-Іsopropyl-5-methylcyclohexyl-4-nitrobenzoate (compound 2). Available from: [Link]

  • AIST. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

  • Chem-Impex. 2-Methyl-5-hydroxybenzoic acid. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]

  • NIST. 2-Amino-5-methylbenzoic acid. NIST Chemistry WebBook. Available from: [Link]

  • Stenutz. 2-hydroxy-5-methylbenzoic acid. Available from: [Link]

  • NIST. 2-Iodo-5-methylbenzoic acid. NIST Chemistry WebBook. Available from: [Link]

Sources

Exploratory

Strategic Utilization of 2-Cyclopropyl-5-methylbenzoic Acid in Medicinal Chemistry

This guide provides an in-depth technical analysis of 2-Cyclopropyl-5-methylbenzoic acid , a specialized building block in medicinal chemistry. It focuses on its synthesis, physicochemical properties, and strategic appli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyclopropyl-5-methylbenzoic acid , a specialized building block in medicinal chemistry. It focuses on its synthesis, physicochemical properties, and strategic application in drug discovery, particularly in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors and Cannabinoid Receptor (CB1) antagonists.

Executive Summary

2-Cyclopropyl-5-methylbenzoic acid (CAS 1525520-64-2) is a high-value pharmacophore scaffold used to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] Unlike simple alkyl-substituted benzoic acids, the ortho-cyclopropyl group introduces unique steric constraints and metabolic stability advantages.

This scaffold is primarily utilized to:

  • Enhance Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, eliminating the labile benzylic hydrogen atoms susceptible to rapid CYP450 oxidation.

  • Restrict Conformation: The steric bulk of the cyclopropyl ring at the ortho position forces the carboxylic acid (or resulting amide) moiety out of planarity with the phenyl ring, often locking the molecule into a bioactive conformation.

  • Optimize Lipophilicity: It increases lipophilicity (

    
    ) for better membrane permeability without the excessive molecular weight penalty of larger alkyl groups.
    

Physicochemical Profile & Structural Logic

The structural uniqueness of 2-cyclopropyl-5-methylbenzoic acid lies in the interplay between the 2-position cyclopropyl and the 5-position methyl groups.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment (176.21 Da) allows for elaboration.
LogP (Predicted) ~3.2 - 3.5Moderate lipophilicity; good for CNS penetration.
pKa (Acid) ~4.0 - 4.5Typical benzoic acid; forms stable amides.
Ortho-Substituent Cyclopropyl (

)
Critical Feature: Steric lock; metabolic shield.
Meta-Substituent Methyl (

)
Electronic donor; fills hydrophobic sub-pockets.
Bioisosteric Rationale: Cyclopropyl vs. Isopropyl

In many lead optimization campaigns, a 2-isopropyl group is replaced with a 2-cyclopropyl group.

  • Isopropyl: Contains a methine proton (

    
    ) that is a "soft spot" for metabolic hydroxylation.
    
  • Cyclopropyl: Lacks this specific benzylic proton. The

    
    -like character of the cyclopropane C-C bonds renders them more resistant to oxidative attack, significantly extending the half-life (
    
    
    
    ) of the parent drug.

Synthetic Methodologies

The synthesis of 2-cyclopropyl-5-methylbenzoic acid is non-trivial due to the difficulty of introducing a cyclopropyl group directly onto an electron-rich aromatic ring. The preferred industrial route utilizes Suzuki-Miyaura Cross-Coupling .

Route A: Suzuki-Miyaura Coupling (Preferred)

This route starts from commercially available 2-bromo-5-methylbenzoic acid (or its methyl ester).

Reaction Scheme:

  • Substrate: Methyl 2-bromo-5-methylbenzoate

  • Reagent: Cyclopropylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     (anhydrous) or 
    
    
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water[3]

  • Conditions:

    
    , 12-18 hours, Inert Atmosphere (
    
    
    
    ).

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[3]

  • Transmetallation: The cyclopropyl group transfers from Boron to Palladium.

  • Reductive Elimination: Formation of the Ar-Cyclopropyl bond and regeneration of Pd(0).

Route B: Negishi Coupling (Alternative)

Used when boronic acids are unreactive or unstable.

  • Reagent: Cyclopropylzinc bromide.

  • Catalyst:

    
    .
    
  • Pros: Often higher yields for sterically hindered substrates.

  • Cons: Requires moisture-sensitive organozinc reagents.

Experimental Protocol: Synthesis of Methyl 2-cyclopropyl-5-methylbenzoate

Note: This protocol assumes the use of the methyl ester to prevent catalyst poisoning by the free acid.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Loading: Add Methyl 2-bromo-5-methylbenzoate (5.0 g, 21.8 mmol), Cyclopropylboronic acid (2.8 g, 32.7 mmol), and

    
      (13.9 g, 65.4 mmol).
    
  • Solvent: Add Toluene (100 mL) and Water (10 mL). Degas by bubbling Argon for 15 minutes.

  • Catalyst: Add

    
      (800 mg, 5 mol%).
    
  • Reaction: Heat to reflux (

    
    ) for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
    
  • Workup: Cool to RT. Filter through a Celite pad.[3] Wash with EtOAc.[3] Wash the filtrate with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Hydrolysis: Dissolve the purified ester in THF/MeOH/Water (2:1:1), add LiOH (3 equiv), and stir at RT for 4 hours to obtain the free acid 2-Cyclopropyl-5-methylbenzoic acid .

Medicinal Chemistry Applications

A. FAAH Inhibitors (Pfizer Series)

The 2-cyclopropyl-5-methylbenzoic acid scaffold appears in patent literature (e.g., WO2007/118137 ) related to Fatty Acid Amide Hydrolase (FAAH) inhibitors.

  • Role: The acid is coupled with a heterocyclic amine (e.g., aminopyridines or fused bicyclic systems) to form an amide bond.

  • Mechanism: The 2-cyclopropyl group fills a specific hydrophobic pocket in the FAAH enzyme active site, providing selectivity over other serine hydrolases. The 5-methyl group fine-tunes the electronic properties of the aromatic ring, influencing the pKa of the amide NH (if present) or the overall dipole.

B. Cannabinoid Receptor Antagonists (CB1)

In the context of WO2006/64336 , this scaffold is used to synthesize antagonists/inverse agonists for the CB1 receptor.

  • Design Logic: CB1 antagonists often require a "kinked" bi-aryl or amide structure to stabilize the receptor in its inactive state. The steric clash between the 2-cyclopropyl group and the amide carbonyl forces the molecule into a specific torsion angle, mimicking the bioactive conformation required for receptor antagonism.

C. General GPCR Ligand Design

This building block is a "privileged structure" for GPCRs.

  • Orexin Receptors: Similar 2-substituted benzoic acids are found in dual orexin receptor antagonists (DORAs).

  • P2X7 Antagonists: Used to cap amine pharmacophores to improve metabolic stability.

Visualizations & Workflows

Synthesis Pathway Diagram

The following diagram illustrates the critical Suzuki-Miyaura coupling pathway to access the scaffold.

SynthesisPathway Start 2-Bromo-5-methylbenzoic acid (Methyl Ester) Intermediate Suzuki Coupling (Toluene/H2O, 100°C) Start->Intermediate Reagent Cyclopropylboronic Acid + Pd(dppf)Cl2 Reagent->Intermediate ProductEster Methyl 2-cyclopropyl- 5-methylbenzoate Intermediate->ProductEster 16h Reflux FinalProduct 2-Cyclopropyl-5-methylbenzoic acid (Free Acid) ProductEster->FinalProduct LiOH Hydrolysis

Caption: Synthesis of 2-Cyclopropyl-5-methylbenzoic acid via Suzuki-Miyaura cross-coupling.

Structural Activity Relationship (SAR) Logic

This diagram explains why this specific substitution pattern is chosen in drug design.

SAR_Logic Scaffold 2-Cyclopropyl-5-methylbenzoic Acid Cyclopropyl 2-Cyclopropyl Group Scaffold->Cyclopropyl Methyl 5-Methyl Group Scaffold->Methyl Carboxyl Carboxylic Acid Scaffold->Carboxyl Effect1 Metabolic Stability (vs. Isopropyl) Cyclopropyl->Effect1 Effect2 Steric Lock (Conformational Control) Cyclopropyl->Effect2 Effect3 Hydrophobic Fill (Selectivity) Methyl->Effect3 Effect4 Amide Formation (Linker) Carboxyl->Effect4

Caption: SAR rationale for the 2-cyclopropyl-5-methylbenzoic acid scaffold in drug design.

References

  • Pfizer Inc. (2007). Inhibitors of Fatty Acid Amide Hydrolase. WO2007/118137 A1. Link

  • Pfizer Ltd. (2006).[4] Pyrazole Derivatives as Cannabinoid Receptor Antagonists. WO2006/64336 A2.[4] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Discusses bioisosterism of small rings like cyclopropyl). Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

Foundational

Thermodynamic Stability Profile: 2-Cyclopropyl-5-methylbenzoic Acid

Document Control: Subject: Physicochemical Characterization & Stability CAS Registry: 1525520-64-2 Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol Executive Summary This technical guide analyzes the thermodyna...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Physicochemical Characterization & Stability

  • CAS Registry: 1525520-64-2

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profile of 2-Cyclopropyl-5-methylbenzoic acid , a critical intermediate in the synthesis of bioactive scaffolds (e.g., SGLT2 inhibitors, antiviral agents).

The stability of this molecule is governed by two competing structural forces: the resonance stabilization of the benzoic acid core and the ring strain (~27.5 kcal/mol) of the ortho-cyclopropyl substituent. While thermodynamically stable in the solid state under ambient conditions, the compound exhibits specific vulnerabilities to acid-catalyzed ring opening and thermal decarboxylation at elevated temperatures.

This guide provides the theoretical basis for these behaviors and details self-validating experimental protocols for their assessment in a drug development context.

Structural Dynamics & Energetics

To understand the thermodynamic behavior of 2-Cyclopropyl-5-methylbenzoic acid, one must analyze the "Ortho-Effect" and the electronic contribution of the cyclopropyl group.

The Ortho-Effect & Steric Inhibition

The cyclopropyl group at the C2 (ortho) position is sterically demanding. Unlike a methyl group, the cyclopropyl ring has a larger effective van der Waals radius.

  • Consequence: This steric bulk forces the C1-Carboxyl group to twist out of the plane of the benzene ring.

  • Thermodynamic Impact: This deplanarization reduces conjugation between the carboxyl group and the aromatic ring. While this slightly destabilizes the ground state (raising enthalpy), it increases the acidity (

    
     lowers) compared to non-ortho substituted isomers, as the carboxylate anion is less destabilized by electron donation from the ring.
    
Cyclopropyl Ring Strain (The "Walsh Orbital" Factor)

The cyclopropyl group introduces significant potential energy due to angular strain (60° bond angles vs. ideal 109.5°).

  • Electronic Effect: The C-C bonds in the cyclopropyl ring possess high

    
    -character (Walsh orbitals), allowing them to interact with the aromatic 
    
    
    
    -system similarly to a vinyl group.
  • Stability Implication: This hyperconjugation stabilizes the aromatic ring but makes the cyclopropyl ring susceptible to electrophilic attack. In the presence of strong Brønsted acids, the ring acts as a "loaded spring," prone to opening to form a carbocation intermediate.

Degradation Pathways & Chemical Stability

The thermodynamic stability limits are defined by two primary degradation vectors: Thermal Decarboxylation and Acid-Catalyzed Ring Opening.

Pathway Analysis (DOT Visualization)

The following diagram illustrates the bifurcation of degradation pathways based on environmental stress (Thermal vs. Acidic).

DegradationPathways StartingMaterial 2-Cyclopropyl-5-methylbenzoic Acid (Ground State) TS_Decarb Transition State A (Cyclic Proton Transfer) StartingMaterial->TS_Decarb Thermal Stress (>150°C) TS_RingOpen Transition State B (Protonated Cyclopropane) StartingMaterial->TS_RingOpen Strong Acid (H+) (pH < 1.0) Product_Decarb 3-Cyclopropyltoluene (Decarboxylated) TS_Decarb->Product_Decarb - CO2 Product_RingOpen Ring-Opened Isomers (Propenyl/Propyl cations) TS_RingOpen->Product_RingOpen Nucleophilic Attack

Figure 1: Divergent degradation pathways. Thermal stress favors decarboxylation, while acidic stress targets the strained cyclopropyl ring.

Thermal Decarboxylation

Ortho-substituted benzoic acids are generally more prone to decarboxylation than their meta or para counterparts. The mechanism typically involves a cyclic transition state where the carboxyl proton is transferred to the ring carbon (protodecarboxylation).

  • Risk Profile: Low at room temperature. Moderate to High at

    
    .
    
  • Mitigation: Avoid processing temperatures above 140°C during drying or melt extrusion.

Acid-Catalyzed Ring Opening

This is the critical instability factor. The cyclopropyl ring can protonate, leading to ring opening and the formation of a stabilized benzyl cation.

  • Risk Profile: High in strong mineral acids (HCl, H₂SO₄).

  • Observation: Formation of propenyl-benzene derivatives or hydration products (alcohols).

Solid-State Thermodynamics & Polymorphism

For drug development, the solid-state energy landscape is paramount. 2-Cyclopropyl-5-methylbenzoic acid is expected to form strong intermolecular hydrogen bonds (dimers) typical of carboxylic acids.

Predicted Properties
ParameterExpected Range/BehaviorRationale
Melting Point (

)
100°C – 140°CTypical for substituted benzoic acids; depressed slightly by ortho-twist compared to planar analogs.
Enthalpy of Fusion (

)
20 – 35 kJ/molDriven by breaking of carboxylic acid dimers.
Polymorphism Moderate RiskThe rotation of the cyclopropyl group creates conformational flexibility, allowing for different packing motifs.
Hygroscopicity LowThe hydrophobic cyclopropyl and methyl groups shield the polar carboxyl head.

Experimental Protocols (Self-Validating)

To empirically verify the thermodynamic stability, the following protocols should be executed. These are designed to be self-validating—meaning the data quality controls are built into the workflow.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and screen for polymorphs.
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decarboxylation occurs).

  • Equilibration: Equilibrate at 25°C.

  • Ramp 1: Heat at 10°C/min to 160°C.

    • Validation Check: Look for a sharp endotherm (melting). If an exotherm follows immediately, it indicates decomposition (decarboxylation).

  • Cooling: Cool at 10°C/min to 0°C to induce recrystallization.

  • Ramp 2: Heat at 10°C/min to 160°C.

    • Interpretation: A shift in melting point between Ramp 1 and Ramp 2 indicates the formation of a metastable polymorph or degradation.

Protocol: Forced Degradation (Acid Stress)

Objective: Quantify the kinetic stability of the cyclopropyl ring.

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/0.1 N HCl (50:50).

  • Incubation: Heat at 60°C for 4, 8, and 24 hours.

  • Analysis: HPLC-UV (254 nm).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Validation Check: The "Sum of Impurities" + "Main Peak" area should equal 100% (mass balance). If mass balance is lost, volatile degradation products (like decarboxylated toluene derivatives) are likely formed.

Workflow: Polymorph Stability Screening

The following decision tree outlines the logic for assessing solid-state stability.

PolymorphScreen Start Recrystallize from 3 Solvents (Polar, Non-polar, Protic) DSC_Analysis Run DSC on all solids Start->DSC_Analysis Compare Compare Melting Points (Tm) DSC_Analysis->Compare SinglePeak Single Tm Observed Compare->SinglePeak Identical Profiles MultiPeak Multiple Tm Observed Compare->MultiPeak Shift > 2°C XRPD Run XRPD to confirm structure SinglePeak->XRPD Confirm Phase Pure Slurry Slurry Experiment (Thermodynamic Stability) MultiPeak->Slurry Identify Most Stable Form

Figure 2: Polymorph screening workflow. Divergent melting points necessitate slurry experiments to identify the thermodynamically stable form.

References

  • Vertex AI Search . (2026). 2-cyclopropyl-5-methylbenzoic acid Structure and Properties. Chemspace.[1][2] Link

  • Goossen, L. J., et al. (2014). The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids. NIH/PubMed. Link

  • Wiberg, K. B. (1996). The Structure and Energetics of Cyclopropane and its Derivatives. Journal of Organic Chemistry. (Contextual grounding for cyclopropyl strain energy).
  • Chuchev, K., & BelBruno, J. J. (2007).[3] Mechanisms of decarboxylation of ortho-substituted benzoic acids. Journal of Molecular Structure: THEOCHEM. Link

  • NIST Chemistry WebBook . Benzoic acid, 2-methylpropyl ester (Analogous ester stability data). Link

Sources

Exploratory

Bioisosteric Applications of 2-Cyclopropyl-5-methylbenzoic Acid

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic integration of 2-Cyclopropyl-5-methylbenzoic acid (CAS 1525520-64-2). This document is structured for medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic integration of 2-Cyclopropyl-5-methylbenzoic acid (CAS 1525520-64-2). This document is structured for medicinal chemists and drug discovery scientists engaged in lead optimization and scaffold hopping.

A Strategic Guide for Lead Optimization and Scaffold Design

Executive Summary

2-Cyclopropyl-5-methylbenzoic acid represents a high-value "fragment-sized" building block used to modulate the physicochemical and metabolic profiles of drug candidates. It serves as a specialized bioisostere for 2-isopropyl-5-methylbenzoic acid (a thymol-derived scaffold) and 2-phenyl-5-methylbenzoic acid (a biaryl scaffold).

Its primary utility lies in three domains:

  • Metabolic Hardening: Replacing the metabolically labile benzylic methine of an isopropyl group with a cyclopropyl ring to block CYP450-mediated oxidation.

  • Conformational Locking: The steric bulk of the ortho-cyclopropyl group forces the carboxylic acid (or its bioisosteric replacement) out of planarity with the phenyl ring, fixing the bioactive conformation.

  • Lipophilicity Tuning: It offers a "Goldilocks" zone of lipophilicity—more lipophilic than a methyl group but significantly less lipophilic and more soluble than a phenyl ring.

Physicochemical Profile & Bioisosteric Rationale

The strategic selection of this scaffold is driven by specific shortcomings in hit-to-lead compounds. The table below contrasts 2-Cyclopropyl-5-methylbenzoic acid with its common structural analogs.

Table 1: Comparative Physicochemical Properties (Predicted)
Property2-Isopropyl-5-methylbenzoic acid2-Cyclopropyl-5-methylbenzoic acid 2-Phenyl-5-methylbenzoic acid
Steric Bulk (A-Value) HighMedium-High Very High
LogP (Lipophilicity) ~3.1~2.6 - 2.8 ~3.8
Metabolic Liability High (Benzylic Oxidation)Low (Ring Stable) Low (Aromatic Hydroxylation)
Conformational Bias Rotatable (Isopropyl spins)Semi-Rigid (Cyclopropyl fixed) Rigid (Biaryl twist)
Electronic Effect +I (Inductive Donor)Sigma-Donor / Pi-Acceptor -I / +R (Resonance)
Key Mechanistic Advantages
A. The "Cyclopropyl vs. Isopropyl" Bioisostere

The 2-isopropyl group is a frequent liability in drug development due to rapid oxidation at the tertiary benzylic carbon.

  • Mechanism: The cyclopropyl group lacks this labile hydrogen. While the cyclopropane ring has significant ring strain (~27.5 kcal/mol), it is kinetically stable to many oxidative conditions that degrade isopropyl groups.

  • Application: Use this scaffold when a lead compound containing an isopropyl group shows high intrinsic clearance (

    
    ) in microsome stability assays.
    
B. The Ortho-Effect (Conformational Restriction)

The ortho-cyclopropyl group exerts significant steric pressure on the adjacent carboxylic acid.

  • Mechanism: To relieve steric strain, the carboxylate moiety twists out of the plane of the phenyl ring. This "decoupling" prevents resonance between the carboxylate and the aromatic system.

  • Impact: This pre-organizes the molecule into a conformation that may match the binding pocket of the target protein (e.g., GPCRs or Kinases), reducing the entropic penalty of binding.

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy 2-Cyclopropyl-5-methylbenzoic acid during a Hit-to-Lead campaign.

Bioisostere_Logic Start Start: Optimization of Benzoic Acid Scaffold Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Solubility / High LogP? Start->Issue2 Issue3 Issue: Low Potency (Entropic Penalty)? Start->Issue3 Check1 Check: Is there an Ortho-Isopropyl? Issue1->Check1 Yes Solution1 Apply 2-Cyclopropyl Bioisostere Check1->Solution1 Yes Check2 Check: Is there an Ortho-Phenyl? Issue2->Check2 Yes Solution2 Apply 2-Cyclopropyl (Lower LogP, Maintain Bulk) Check2->Solution2 Yes Solution3 Apply 2-Cyclopropyl (Lock Conformation via Ortho-Effect) Issue3->Solution3 Restrict Rotation

Figure 1: Strategic decision tree for selecting the 2-cyclopropyl-5-methylbenzoic acid scaffold based on ADME/Tox liabilities.

Synthetic Protocol

The synthesis of 2-Cyclopropyl-5-methylbenzoic acid is typically achieved via Suzuki-Miyaura cross-coupling of a 2-bromo precursor with cyclopropylboronic acid. This protocol is preferred over Simmons-Smith cyclopropanation due to the steric hindrance of the ortho-substituted aromatic system.

Experimental Workflow: Palladium-Catalyzed Cyclopropylation

Objective: Synthesis of 2-Cyclopropyl-5-methylbenzoic acid from 2-bromo-5-methylbenzoic acid methyl ester.

Reagents:

  • Substrate: Methyl 2-bromo-5-methylbenzoate (1.0 eq)

  • Coupling Partner: Cyclopropylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + Tricyclohexylphosphine (PCy
    
    
    
    , 10 mol%) OR Pd(dppf)Cl
    
    
  • Base: Potassium Phosphate (K

    
    PO
    
    
    
    , 3.0 eq)
  • Solvent: Toluene / Water (3:1 ratio)

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve Methyl 2-bromo-5-methylbenzoate (1.0 eq) in degassed Toluene/Water.

  • Activation: Add Cyclopropylboronic acid and K

    
    PO
    
    
    
    . Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling).
  • Catalysis: Add Pd(OAc)

    
     and PCy
    
    
    
    under a positive stream of Argon. Seal the vessel.
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H signals will shift).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, and dry over Na

    
    SO
    
    
    
    . Concentrate in vacuo.
  • Hydrolysis (Ester Cleavage): Dissolve the crude intermediate in THF/MeOH/Water (2:1:1). Add LiOH (3.0 eq) and stir at 50°C for 2 hours.

  • Purification: Acidify to pH 3 with 1N HCl. Extract with DCM. Purify via automated flash chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the title compound as a white solid.

Synthetic Pathway Diagram

Synthesis_Pathway Start Methyl 2-bromo-5-methylbenzoate Intermediate Methyl 2-cyclopropyl-5-methylbenzoate Start->Intermediate Suzuki Coupling Reagents Cyclopropylboronic acid Pd(OAc)2 / PCy3 K3PO4, 100°C Reagents->Intermediate Product 2-Cyclopropyl-5-methylbenzoic acid Intermediate->Product Saponification Hydrolysis LiOH / THF / H2O Hydrolysis->Product

Figure 2: Synthetic route for the preparation of the target scaffold from commercially available precursors.

Case Study Applications

Application 1: Fragment-Based Drug Design (FBDD)

In the design of Bromodomain (BET) inhibitors , the acetyl-lysine binding pocket often requires a small aromatic headgroup. 2-Cyclopropyl-5-methylbenzoic acid mimics the 3,5-dimethylisoxazole motif often used in these inhibitors but provides a different electrostatic potential map. The cyclopropyl group fills the "WPF shelf" hydrophobic region while the carboxylate forms the critical hydrogen bond with Asparagine.

Application 2: Bioisostere of Thymol Derivatives

Many natural product derivatives based on Thymol (2-isopropyl-5-methylphenol) possess antimicrobial or ion channel modulatory activity. When converting the phenol to a benzoic acid (to improve solubility or target a different receptor), the isopropyl group is often retained.

  • Problem: The isopropyl group leads to rapid metabolic clearance.

  • Solution: Substitution with 2-Cyclopropyl-5-methylbenzoic acid retains the "Thymol-like" steric shape (5-methyl, 2-bulky group) but significantly extends the half-life (

    
    ) in microsomal stability assays.
    

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses general bioisosteric principles of rings vs. alkyl chains).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Barnes-Seeman, D. (2012). "The role of the cyclopropyl group in drug discovery". Current Topics in Medicinal Chemistry. (Details the metabolic stability of cyclopropyl vs isopropyl).
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design". Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • BLD Pharm. (n.d.). Product Data Sheet: 2-Cyclopropyl-5-methylbenzoic acid (CAS 1525520-64-2).[1][2] Link

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 2-Cyclopropyl-5-methylbenzoic Acid: An Application Guide for Researchers and Process Chemists

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery The cyclopropyl group, a small, strained carbocycle, has emerged as a "privileged" structural motif in medicinal chemistry. Its unique con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group, a small, strained carbocycle, has emerged as a "privileged" structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. 2-Cyclopropyl-5-methylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. The development of robust and scalable synthetic routes to this intermediate is therefore of critical importance to drug development professionals. This application note provides a detailed guide to three distinct and scalable protocols for the synthesis of 2-Cyclopropyl-5-methylbenzoic acid, designed to be a valuable resource for researchers in both academic and industrial settings.

Strategic Approaches to the Synthesis of 2-Cyclopropyl-5-methylbenzoic Acid

The synthesis of 2-Cyclopropyl-5-methylbenzoic acid can be approached through several strategic disconnections. This guide will focus on three of the most industrially viable methods:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound.

  • Grignard Reaction and Carboxylation: A classic organometallic approach for the formation of carboxylic acids.

  • Simmons-Smith Cyclopropanation: A reliable method for the stereospecific synthesis of cyclopropanes from alkenes.

Each of these strategies offers distinct advantages and challenges in terms of scalability, cost, and functional group tolerance. The following sections will provide detailed, step-by-step protocols for each approach, along with insights into the underlying chemistry and practical considerations for scale-up.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[1] This protocol outlines the synthesis of 2-Cyclopropyl-5-methylbenzoic acid via the coupling of 2-bromo-5-methylbenzoic acid with cyclopropylboronic acid.

Causality of Experimental Choices

The choice of a palladium catalyst and a suitable phosphine ligand is crucial for an efficient Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[1] The solvent system, often a mixture of an organic solvent and water, is chosen to solubilize both the organic and inorganic reagents.

Experimental Workflow

Caption: Suzuki-Miyaura Coupling Workflow

Detailed Step-by-Step Protocol
  • Preparation of Cyclopropylboronic Acid:

    • To a stirred, cooled (-78 °C) solution of trimethyl borate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of cyclopropylmagnesium bromide (1.0 equivalent) in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

    • Quench the reaction by the slow addition of aqueous hydrochloric acid (2 M).

    • Extract the aqueous layer with an ethereal solvent (e.g., methyl tert-butyl ether).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopropylboronic acid as a white solid.[2]

  • Suzuki-Miyaura Coupling:

    • To a reaction vessel, add 2-bromo-5-methylbenzoic acid (1.0 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

    • Add the palladium catalyst (e.g., palladium(II) acetate, 1-5 mol%) and a phosphine ligand (e.g., triphenylphosphine or a more specialized ligand, 2-10 mol%).

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 2-Cyclopropyl-5-methylbenzoic acid as a crystalline solid.

ParameterRecommended Conditions
Starting Materials 2-Bromo-5-methylbenzoic acid, Cyclopropylboronic acid
Catalyst System Palladium(II) acetate / Triphenylphosphine
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
Solvent Toluene/Water or Dioxane/Water
Temperature 80-100 °C
Reaction Time 2-12 hours (monitor for completion)
Typical Yield 70-90%

Protocol 2: Grignard Reaction and Carboxylation

The Grignard reaction is a powerful and long-established method for forming carbon-carbon bonds. This protocol describes the synthesis of 2-Cyclopropyl-5-methylbenzoic acid via the formation of a Grignard reagent from a suitable aryl halide, followed by carboxylation with carbon dioxide.

Causality of Experimental Choices

The formation of a Grignard reagent requires anhydrous conditions as they are highly reactive towards protic solvents. The choice of solvent, typically an ether such as THF or diethyl ether, is critical for stabilizing the Grignard reagent. The carboxylation step involves the nucleophilic attack of the Grignard reagent on carbon dioxide, which acts as an electrophile.

Experimental Workflow

Caption: Grignard Reaction and Carboxylation Workflow

Detailed Step-by-Step Protocol
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous THF or diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of 2-bromo-5-methyl-cyclopropylbenzene (1.0 equivalent) in the anhydrous ether.

    • Add a small portion of the aryl bromide solution to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate flask, prepare a slurry of freshly crushed dry ice (solid carbon dioxide, a large excess) in anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C and then slowly add it via cannula to the vigorously stirred dry ice slurry, maintaining the temperature below -60 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

ParameterRecommended Conditions
Starting Material 2-Bromo-5-methyl-cyclopropylbenzene
Reagents Magnesium turnings, Dry Ice (CO₂)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Grignard Formation Reflux
Carboxylation Temp. < -60 °C
Typical Yield 60-80%

Protocol 3: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes. This protocol outlines a potential route to 2-Cyclopropyl-5-methylbenzoic acid starting from a vinyl-substituted benzoic acid derivative.

Causality of Experimental Choices

The Simmons-Smith reaction involves the formation of an organozinc carbenoid, typically from diiodomethane and a zinc-copper couple. This carbenoid then reacts with an alkene in a concerted fashion, leading to a cyclopropane with retention of the alkene's stereochemistry. The use of an ester protecting group for the carboxylic acid is often necessary to prevent side reactions with the organozinc reagent.

Experimental Workflow

Caption: Simmons-Smith Cyclopropanation Workflow

Detailed Step-by-Step Protocol
  • Preparation of Methyl 2-vinyl-5-methylbenzoate (Illustrative):

    • This precursor can be synthesized from 2-bromo-5-methylbenzoic acid via a palladium-catalyzed cross-coupling reaction with a vinylating agent such as vinyltributyltin (Stille coupling) or potassium vinyltrifluoroborate (Suzuki coupling), after esterification of the carboxylic acid.

  • Simmons-Smith Cyclopropanation:

    • To a suspension of zinc-copper couple (2.0-3.0 equivalents) in a dry ethereal solvent (e.g., diethyl ether or 1,2-dimethoxyethane), add diiodomethane (1.5-2.0 equivalents) under an inert atmosphere.

    • Gently heat the mixture to initiate the formation of the organozinc carbenoid.

    • Cool the reagent to room temperature and add a solution of methyl 2-vinyl-5-methylbenzoate (1.0 equivalent) in the same solvent.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Hydrolysis:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture to remove the zinc salts and extract the filtrate with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide or potassium hydroxide) in a co-solvent like methanol or ethanol.

    • After hydrolysis, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Purification:

    • Collect the precipitated solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

ParameterRecommended Conditions
Starting Material Methyl 2-vinyl-5-methylbenzoate
Cyclopropanating Agent Diiodomethane (CH₂I₂) and Zinc-Copper Couple (Zn(Cu))
Solvent Diethyl Ether or 1,2-Dimethoxyethane
Temperature Room temperature to reflux
Hydrolysis Aqueous NaOH or KOH in MeOH or EtOH
Typical Yield 60-85% (for the cyclopropanation step)

Scalability and Safety Considerations

When scaling up any of these protocols, several factors must be carefully considered:

  • Exothermic Reactions: All three described synthetic routes involve exothermic steps. Proper temperature control through efficient cooling systems is paramount to prevent runaway reactions.

  • Reagent Handling: Grignard reagents are highly moisture and air-sensitive, and can be pyrophoric. The use of an inert atmosphere and anhydrous solvents is essential. Diiodomethane used in the Simmons-Smith reaction is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Palladium Removal: For the Suzuki-Miyaura coupling, removal of residual palladium from the final product is a critical consideration in pharmaceutical applications. This may require additional purification steps such as treatment with a scavenger resin or activated carbon.

  • Waste Management: The large-scale use of organic solvents and metal-containing reagents necessitates proper waste management and disposal procedures.

Conclusion

The synthesis of 2-Cyclopropyl-5-methylbenzoic acid can be achieved through several scalable and efficient routes. The choice of the optimal protocol will depend on factors such as the availability of starting materials, the desired scale of production, and the specific equipment and expertise available. The Suzuki-Miyaura coupling offers high yields and functional group tolerance, while the Grignard reaction provides a classic and cost-effective approach. The Simmons-Smith reaction is an excellent choice for stereospecific cyclopropanation when a suitable vinyl precursor is accessible. By carefully considering the principles and protocols outlined in this application note, researchers and process chemists can confidently select and implement a synthetic strategy that meets their specific needs for the production of this valuable building block.

References

  • Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(37), 6513-6515. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Application

Application Note: Amide Coupling Strategies for 2-Cyclopropyl-5-methylbenzoic Acid

Executive Summary & Strategic Analysis The coupling of 2-cyclopropyl-5-methylbenzoic acid presents a distinct challenge in medicinal chemistry: Steric Shielding .[1][2] While the 5-methyl group exerts a negligible electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The coupling of 2-cyclopropyl-5-methylbenzoic acid presents a distinct challenge in medicinal chemistry: Steric Shielding .[1][2] While the 5-methyl group exerts a negligible electronic donating effect, the 2-cyclopropyl group creates significant steric bulk proximal to the electrophilic carbonyl center. Unlike flexible alkyl chains, the cyclopropyl ring is rigid and occupies a specific cone of space that can block the trajectory of incoming nucleophiles (amines).

The Challenge: The Ortho-Effect

In ortho-substituted benzoic acids, the substituent forces the carboxylate group to rotate out of planarity with the benzene ring to minimize steric clash. While this breaks conjugation (potentially making the carbonyl more electrophilic electronically), the physical blockade prevents the formation of the bulky tetrahedral intermediate required in standard coupling mechanisms (e.g., carbodiimide pathways).

Strategic Recommendations

Based on kinetic data and process scalability, we recommend a tiered approach:

MethodReagentSuitabilityRationale
Primary (Process) T3P® (50% in EtOAc) High Excellent for sterically hindered substrates; low epimerization; easy aqueous workup.
Secondary (Robust) Oxalyl Chloride / DMF High Converts acid to Acid Chloride (highly reactive); overcomes steric barrier via "Sledgehammer" approach.
Tertiary (Discovery) HATU / DIPEA Medium Good for small-scale screening; effective but atom-uneconomical and difficult to purify on large scale.
Avoid EDC / HOBtLowKinetics are generally too slow for ortho-cyclopropyl substrates; leads to N-acylurea side products.

Decision Matrix & Workflow

CouplingStrategy Start Substrate: 2-Cyclopropyl-5-methylbenzoic acid ScaleCheck Scale / Goal? Start->ScaleCheck Discovery Discovery (<100 mg) Speed is priority ScaleCheck->Discovery Process Process (>10g) Purity/Cost is priority ScaleCheck->Process HATU Method A: HATU (Fast, Expensive) Discovery->HATU CheckAmine Is Amine Non-Nucleophilic? (e.g., Aniline, Electron Deficient) Process->CheckAmine T3P Method B: T3P (Propylphosphonic Anhydride) (Green, Scalable, High Yield) Success Success T3P->Success High Yield AcidCl Method C: Acid Chloride (via Oxalyl Chloride) AcidCl->Success CheckAmine->T3P No (Aliphatic) CheckAmine->AcidCl Yes (Weak Nucleophile)

Caption: Decision tree for selecting the optimal coupling strategy based on scale and amine reactivity.

Detailed Protocols

Protocol A: T3P® Coupling (The "Green" Standard)

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonate, simplifying purification. Why this works: T3P is known to drive reactions to completion even with hindered substrates due to the high reactivity of the mixed anhydride intermediate and the ability to run at higher concentrations.

Materials:

  • 2-Cyclopropyl-5-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.2 – 0.5 M)

Procedure:

  • Charge: To a reaction vessel equipped with a stir bar, add the benzoic acid derivative, the amine, and the solvent (EtOAc is preferred for ease of workup).

  • Base Addition: Add the base (Pyridine or NMM) in one portion.

  • Cooling (Optional): If the amine is highly valuable, cool to 0°C. For hindered acids, Room Temperature (RT) is usually standard.

  • T3P Addition: Add the T3P solution dropwise over 5–10 minutes. Note: The reaction is exothermic.

  • Reaction: Stir at RT.

    • Checkpoint: Monitor by LCMS at 1 hour. If <50% conversion, heat to 50°C. The steric bulk may require thermal energy to overcome the activation barrier.

  • Workup:

    • Dilute with water.

    • Separate phases.[3][4]

    • Wash organic layer with 0.5 M HCl (to remove excess amine/pyridine), then sat. NaHCO3, then brine.

    • Dry over MgSO4 and concentrate.

Protocol B: Acid Chloride Activation (The "Sledgehammer")

Mechanism: Conversion to the acid chloride generates the most reactive electrophilic species possible, minimizing the steric penalty during the amine attack. Why this works: The chloride ion is an excellent leaving group (small size), and the planar carbonyl chloride is less sterically demanding than the bulky HATU active ester.

Materials:

  • 2-Cyclopropyl-5-methylbenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2–3 drops, catalytic)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base (for Step 2): Triethylamine (TEA) or DIPEA (2.0 equiv)

Procedure: Step 1: Formation of Acid Chloride

  • Dissolve the acid in anhydrous DCM (0.5 M) under Nitrogen/Argon.

  • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO2) will occur.

  • Stir at RT for 2 hours.

  • Critical Step: Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride. (Do not skip this, or the amine will react with the oxalyl chloride).

Step 2: Coupling

  • Redissolve the crude acid chloride in DCM or THF.

  • In a separate vial, mix the Amine and Base (TEA/DIPEA) in DCM.

  • Add the amine solution to the acid chloride solution at 0°C.

  • Warm to RT and stir for 1–2 hours.

  • Quench with water and extract.

Protocol C: HATU Activation (High Throughput / Discovery)

Materials:

  • 2-Cyclopropyl-5-methylbenzoic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)[5]

Procedure:

  • Dissolve the acid and HATU in DMF (0.2 M).

  • Add DIPEA.[5][6][7]

  • Pre-activation: Stir for 15–30 minutes before adding the amine.

    • Why? For hindered acids, forming the active ester (O-At) is slow. Give it time to form completely.

  • Add the Amine (1.1 equiv).

  • Stir at RT for 12–16 hours.

    • Note: HATU reactions often require difficult purification (removing tetramethylurea byproducts).

Troubleshooting & Optimization Data

ProblemRoot CauseSolution
Low Conversion (<20%) Steric bulk preventing nucleophilic attack.Switch to Protocol B (Acid Chloride). Alternatively, use Protocol A (T3P) and heat to 60°C in 2-MeTHF.
Starting Material Remains Acid not activating.Ensure DMF catalyst is fresh/dry in Protocol B. In Protocol C, increase pre-activation time.
Epimerization (Not applicable for this acid, but relevant if Amine is chiral).Use T3P/Pyridine at 0°C. Avoid HATU with excess base.
Hydrolysis Moisture ingress.The ortho-cyclopropyl acid chloride is relatively stable, but moisture will revert it to acid. Use anhydrous solvents.

Mechanistic Visualization

Mechanism Acid 2-Cyclopropyl-5-methyl Benzoic Acid Activation Activation (T3P or Oxalyl Cl) Acid->Activation Intermediate Activated Species (Mixed Anhydride or Acid Cl) Activation->Intermediate AmineAttack Amine Attack (Rate Determining Step) Intermediate->AmineAttack StericBlock Steric Hinderance (Cyclopropyl Group) StericBlock->AmineAttack Slows Down Product Amide Product AmineAttack->Product

Caption: The rate-determining step is the amine attack, significantly slowed by the ortho-cyclopropyl steric blockade.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link

    • Context: Comparative analysis of T3P vs H
  • Patterson, A. W., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides from Sterically Hindered Acids." Organic Letters, 2007.
  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

    • Context: Comprehensive review of coupling mechanisms and troubleshooting.
  • Wissmann, H., & Kleiner, H. J. "New peptide coupling reagents." Angewandte Chemie International Edition, 1980, 19(2), 133-134. Context: Original description of T3P utility.

Sources

Method

Using 2-Cyclopropyl-5-methylbenzoic acid in Suzuki-Miyaura coupling

Application Note: Strategic Integration of 2-Cyclopropyl-5-methylbenzoic Acid in Suzuki-Miyaura Coupling Protocols Executive Summary 2-Cyclopropyl-5-methylbenzoic acid (CAS: 1525520-64-2) represents a sterically demandin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 2-Cyclopropyl-5-methylbenzoic Acid in Suzuki-Miyaura Coupling Protocols

Executive Summary

2-Cyclopropyl-5-methylbenzoic acid (CAS: 1525520-64-2) represents a sterically demanding, electron-rich scaffold often utilized in the synthesis of CFTR modulators and kinase inhibitors. Its integration into Suzuki-Miyaura cross-coupling workflows presents a specific challenge: the molecule itself lacks the requisite halide or boronic acid functionality for direct standard coupling.

This guide details the two primary strategies for utilizing this building block in Suzuki protocols:

  • The "Precursor" Strategy: Converting the acid into a Suzuki-active species (Aryl Bromide or Boronate).

  • The "Assembly" Strategy: Synthesizing the scaffold itself via Suzuki coupling (the most common context for this specific substitution pattern).

Key Technical Insight: The ortho-cyclopropyl group introduces significant steric bulk (


-value ~2.9 kcal/mol), necessitating the use of specialized phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination cycles.

Strategic Analysis & Reaction Design

The direct use of 2-Cyclopropyl-5-methylbenzoic acid in Suzuki coupling requires pre-activation. The carboxylic acid moiety is generally inert under standard Suzuki conditions unless specific decarboxylative protocols are employed (which are often low-yielding for electron-rich substrates).

Pathway Selection Logic
  • Pathway A (Electrophile Generation): Halogenation of the aromatic ring.

    • Regiochemistry: The directing effects of the cyclopropyl (ortho/para) and methyl (ortho/para) groups, combined with the meta-directing carboxyl, favor electrophilic substitution at Position 4 or Position 6 .

  • Pathway B (Nucleophile Generation): Conversion to an aryl boronate.

    • Method: Lithium-halogen exchange (after bromination) or direct lithiation directed by the carboxylate (requires protection).

  • Pathway C (Scaffold Synthesis): Constructing the molecule from 2-Bromo-5-methylbenzoic acid and Cyclopropylboronic acid.

ReactionPathways Start 2-Cyclopropyl-5-methylbenzoic Acid (Starting Material) Bromination Electrophilic Bromination (Br2/Fe or NBS) Start->Bromination Activation Bromide Aryl Bromide Intermediate (Suzuki Electrophile) Bromination->Bromide Regioselective Isolation Boronate Aryl Boronate (Suzuki Nucleophile) Bromide->Boronate Miyaura Borylation Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) Bromide->Coupling + Ar-B(OH)2 / Pd(0) Boronate->Coupling + Ar-X / Pd(0) Product Biaryl Product Coupling->Product C-C Bond Formation

Figure 1: Strategic workflows for activating the benzoic acid scaffold for cross-coupling applications.

Protocol 1: Synthesis of the Scaffold (The "Assembly" Route)

Context: This is the most robust application of Suzuki coupling involving this specific structure—creating the sterically crowded C–C bond between the phenyl ring and the cyclopropyl group.

Objective: Synthesize 2-Cyclopropyl-5-methylbenzoic acid from 2-Bromo-5-methylbenzoic acid.

Reagents & Materials
  • Substrate: 2-Bromo-5-methylbenzoic acid (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) or SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology
  • Inerting: Charge a reaction vessel with 2-Bromo-5-methylbenzoic acid, Cyclopropylboronic acid, and K₃PO₄. Purge with Argon for 15 minutes.

    • Why? Cyclopropylboronic acid is prone to protodeboronation in the presence of oxygen and moisture before the catalytic cycle engages.

  • Catalyst Addition: Add Pd(OAc)₂ and the ligand (SPhos is preferred for steric bulk tolerance).

  • Solvent Addition: Add degassed Toluene/Water mixture.

  • Reaction: Heat to 100°C for 12–16 hours under vigorous stirring.

    • Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the aryl bromide (Ar-Br).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylate). Extract with Ethyl Acetate.

  • Purification: Recrystallization from Hexanes/EtOAc is usually sufficient; column chromatography may be needed if protodeboronation byproducts are high.

Protocol 2: Functionalization & Cross-Coupling (The "Scaffold" Route)

Context: Using the acid as a substrate to attach a new aryl group.

Challenge: The acid must first be converted to a halide. Direct bromination of 2-Cyclopropyl-5-methylbenzoic acid yields a mixture of isomers (positions 4 and 6). The following protocol assumes the isolation of the 4-bromo derivative, which is often the major product due to the steric shielding of position 6 by the carboxylic acid.

Step A: Preparation of the Suzuki Electrophile (Bromination)
  • Dissolution: Dissolve 2-Cyclopropyl-5-methylbenzoic acid (10 mmol) in Acetic Acid (20 mL).

  • Bromination: Add Bromine (1.05 equiv) dropwise at 0°C.

    • Note: Iron powder (cat.) may be added if reaction is sluggish, but avoid Lewis acids that might open the cyclopropyl ring.

  • Quench: Pour into ice water/NaHSO₃. Filter the precipitate.

  • Isomer Separation: Isolate the desired isomer via recrystallization or preparative HPLC.

Step B: The Suzuki-Miyaura Coupling

Substrate: 4-Bromo-2-cyclopropyl-5-methylbenzoic acid.

ComponentSpecificationRole
Catalyst Pd(dppf)Cl₂·DCM (3–5 mol%)Robust catalyst for aryl bromides; resists deactivation by COOH.
Ligand SPhos (Optional additive)Enhances turnover for sterically hindered ortho-cyclopropyl substrates.
Base K₂CO₃ or Cs₂CO₃ (3.0 equiv)Essential for transmetalation; excess needed to neutralize the carboxylic acid first.
Solvent 1,4-Dioxane / Water (4:1)High solubility for polar carboxylates; water promotes the catalytic cycle.
Temp 80–90°C Sufficient energy for oxidative addition without decarboxylation.

Procedure:

  • Mix: Combine the brominated acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (3.0 equiv) in the reaction vial.

  • Cycle: Evacuate and backfill with Argon (3x).

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM under Argon flow.

  • Heat: Stir at 90°C for 4–8 hours.

    • Critical Control: If the reaction stalls, add 5 mol% SPhos. The bulky cyclopropyl group can retard the approach of the boronate species.

  • Workup: Acidify to pH 4, extract with EtOAc, and purify via silica gel chromatography (using MeOH/DCM gradients for the acid).

Troubleshooting & Optimization

Common Failure Modes
  • Protodeboronation: If the coupling partner is unstable (e.g., 2-heterocyclic boronic acids), reduce the temperature to 60°C and use Pd(amphos)Cl₂ .

  • Steric Stalling: If the ortho-cyclopropyl group prevents coupling, switch to Buchwald's XPhos Pd G3 precatalyst. The biaryl backbone of XPhos is designed to reach around such steric bulk.

  • Cyclopropyl Ring Opening: Avoid strong Lewis acids (AlCl₃) or excessive temperatures (>120°C) during the pre-functionalization steps.

Ligand Selection Guide
LigandSuitabilityRationale
PPh₃ LowLikely to fail due to steric crowding at the Pd center.
dppf HighExcellent bite angle; robust for general couplings.
SPhos Optimal Specifically designed for ortho-substituted/hindered biaryl synthesis.
XPhos HighBest for extremely hindered or electron-rich chlorides.

References

  • Suzuki-Miyaura Coupling of Cyclopropylboronic Acids

    • Title: "Cyclopropylboronic Acid: A Vers
    • Source: Wallace, D. J., & Chen, C. (2005). Tetrahedron Letters.
    • Link:[Link]

  • Steric Hindrance in Suzuki Coupling

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure"
    • Source: Barder, T. E., et al. (2005). Journal of the American Chemical Society.
    • Link:[Link]

  • Patent Reference (Contextual Use of Scaffold)

    • Title: "Compounds useful as modul
    • Source: WO2006/064336 A2.[2]

    • Link
  • Decarboxylative Coupling Strategies

    • Title: "Decarboxylative cross-coupling of aryl tosylates with aromatic carboxyl
    • Source: Goossen, L. J., et al. (2008). Science.
    • Link:[Link]

Sources

Application

Application Note: Site-Selective Functionalization of Cyclopropyl Benzoic Acid Derivatives

Topic: Site-Selective C(sp³)-H Functionalization of Cyclopropyl Scaffolds in Benzoic Acid Mimetics Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Site-Selective C(sp³)-H Functionalization of Cyclopropyl Scaffolds in Benzoic Acid Mimetics Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Significance

The cyclopropyl ring is a "privileged scaffold" in modern drug design, serving as a bioisostere for phenyl rings (benzoic acid derivatives) and as a conformational lock for amino acid chains. However, the chemical functionalization of the cyclopropyl moiety after scaffold construction is notoriously difficult due to the competing thermodynamic drive for ring-opening (strain release ~27.5 kcal/mol) and the inertness of C(sp³)-H bonds compared to aromatic C(sp²)-H bonds.

This guide details the Pd(II)-catalyzed, Ligand-Directed C(sp³)-H Arylation of cyclopropyl carboxylic acids. Unlike traditional cyclopropanation (which builds the ring functionalized), this protocol enables late-stage diversification of existing cyclopropyl-benzoic acid scaffolds, a critical capability for Lead Optimization (LO) campaigns.

Mechanistic Foundation: The "Strain-Stability" Paradox

Successful functionalization relies on manipulating the Palladium Catalytic Cycle to favor C-H activation over C-C cleavage.

  • The Challenge: Cyclopropanes are prone to oxidative addition into low-valent metals (Pd⁰), leading to ring-opening (formation of palladacycles).

  • The Solution: Maintain the catalyst in a high-oxidation state (Pd²⁺/Pd⁴⁺) cycle. We utilize Mono-Protected Amino Acid (MPAA) ligands or Bidentate Auxiliaries (e.g., 8-Aminoquinoline) to stabilize the high-valent intermediate and accelerate the C-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.

Visualization: Divergent Reaction Pathways

The following diagram illustrates the critical decision point between successful functionalization and destructive ring opening.

ReactionPathways Start Cyclopropyl Benzoic Acid Derivative Pd_Coord Pd(II) Coordination (Directing Group) Start->Pd_Coord + Pd(OAc)2 CMD CMD Pathway (Ligand Assisted) Pd_Coord->CMD High-Valent Pd(II) MPAA Ligand OxAdd Oxidative Addition (Ring Strain Release) Pd_Coord->OxAdd Low-Valent Pd(0) No Oxidant Product Functionalized Cyclopropane (Target) CMD->Product C-H Activation & Reductive Elim. Byproduct Ring-Opened Acyclic/Rearranged (Waste) OxAdd->Byproduct C-C Cleavage

Figure 1: Mechanistic divergence. Success requires suppressing the Pd(0) pathway via oxidants and stabilizing ligands.

Core Protocol: Pd(II)-Catalyzed C-H Arylation

This protocol focuses on the


-C(sp³)-H arylation  of cyclopropane carboxylic acids (benzoic acid bioisosteres) using a transient or weak directing group strategy to ensure atom economy.
Reagents & Materials
ComponentReagentRole
Substrate Cyclopropanecarboxylic Acid derivative (1.0 equiv)Scaffold
Catalyst Pd(OAc)₂ (5-10 mol%)C-H Activator
Ligand Ac-Gly-OH or Boc-L-Val-OH (10-20 mol%)MPAA Ligand (Accelerates CMD step)
Oxidant Ag₂CO₃ or AgOAc (1.0 - 2.0 equiv)Regenerates Pd(II); Scavenges Iodide
Coupling Partner Aryl Iodide (Ar-I) (1.5 - 2.0 equiv)Electrophile
Base K₂HPO₄ or Na₂CO₃ (1.0 equiv)Buffers the reaction
Solvent t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)Promotes C-H activation
Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)

  • In a glovebox or under N₂ flow, charge a dried reaction tube with Pd(OAc)₂ (0.05 mmol) and the MPAA ligand (e.g., Boc-L-Val-OH, 0.10 mmol).

  • Add 1.0 mL of solvent (t-Amyl Alcohol).

  • Stir at ambient temperature for 15 minutes. Observation: The solution should turn from orange to a distinct yellow-brown, indicating ligation.

Step 2: Substrate & Reagent Addition

  • Add the Cyclopropyl Acid substrate (1.0 mmol).

  • Add the Base (K₂HPO₄, 1.0 mmol) and Oxidant (Ag₂CO₃, 1.0 mmol).

  • Add the Aryl Iodide (1.5 mmol).

  • Seal the tube with a Teflon-lined cap.

Step 3: Reaction

  • Heat the block to 80–100 °C .

  • Stir vigorously (800 rpm) for 12–24 hours.

    • Note: Ag salts are insoluble; vigorous stirring is essential for mass transfer.

  • Monitoring: Check via LC-MS after 6 hours. Look for the [M+Ar-H] peak. If Pd black precipitates early, the reaction has stalled (Pd death).

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and add 1M HCl (5 mL) to protonate the carboxylic acid (ensure product is in organic phase).

  • Filter through a Celite pad to remove Ag salts.

  • Extract aqueous layer 3x with EtOAc.

  • Dry over Na₂SO₄, concentrate, and purify via Column Chromatography (typically Hexane/EtOAc with 1% AcOH).

Troubleshooting & Optimization Guide

The "Gem-Dimethyl" Effect

Cyclopropanes with gem-dimethyl substituents (e.g., 2,2-dimethylcyclopropane-1-carboxylic acid) react more efficiently than unsubstituted ones. This is due to the Thorpe-Ingold effect, which pre-organizes the conformation for the directing group to reach the C-H bond.

  • Recommendation: If the unsubstituted scaffold fails, consider adding a methyl group at the quaternary center if SAR permits.

Preventing Ring Opening

If you observe ring-opened byproducts (linear alkenes):

  • Increase Oxidant Loading: Ensure Pd(0) is rapidly re-oxidized to Pd(II).

  • Switch Solvent: Use HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) . HFIP is a hydrogen-bond donor that stabilizes the carboxylate-Pd complex and disfavors the oxidative addition into the strained ring.

Stereocontrol

Using chiral MPAA ligands (like Boc-L-Ile-OH ) can induce enantioselectivity if starting from a prochiral cyclopropane.

  • Protocol Adjustment: Lower temperature to 60°C and extend time to 36h to maximize enantiomeric excess (ee).

Advanced Workflow: Directed C-H Activation

For substrates requiring extremely high regioselectivity (e.g., distinguishing between two similar methyl groups on the ring), use a Bidentate Directing Group (Auxiliary) .

Workflow Step1 1. Install Auxiliary (Condensation with 8-Aminoquinoline) Step2 2. C-H Activation (Pd(OAc)2, Ag2CO3, Ar-I, 110°C) Step1->Step2 Stable Amide DG Step3 3. Removal of Auxiliary (NaOH/EtOH or Oxidative Cleavage) Step2->Step3 Functionalized Intermediate

Figure 2: Auxiliary-assisted workflow. While less atom-economical, this method offers superior regiocontrol for complex benzoic acid derivatives.

Protocol Modification for Auxiliaries:
  • Installation: React the carboxylic acid with 8-aminoquinoline (using HATU/DIPEA).

  • Activation: The quinoline nitrogen coordinates strongly to Pd, allowing activation of even recalcitrant C-H bonds.

  • Removal: Requires harsh basic hydrolysis (NaOH/EtOH, 120°C) or oxidative cleavage (CAN - Ceric Ammonium Nitrate). Warning: Ensure the cyclopropyl ring is stable to these removal conditions.

References

  • Enantioselective C(sp3)

    • Title: Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes.[1][2]

    • Source:Journal of the American Chemical Society (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Foundational work on using MPAA ligands for this specific transformation.[1]

  • C-H Arylation of Free Carboxylic Acids

    • Title: Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation/Cross-Coupling Reactions of Free Carboxylic Acids.[1]

    • Source:Angewandte Chemie (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Validates the protocol using free acids without installing exogenous directing groups.
  • Cyclopropane in Drug Discovery

    • Title: The cyclopropane ring as a bioisostere in medicinal chemistry.[3][4][5]

    • Source:Journal of Medicinal Chemistry (General Reference).
    • URL:[Link] (Search for "Cyclopropane Bioisostere")

    • Relevance: Contextualizes why this chemistry is vital for benzoic acid deriv
  • Review on Directing Groups

    • Title: Directing groups (DG) based strategies for C−H activation.[6]

    • Source:ResearchGate.[7]

    • URL:[Link]

    • Relevance: Provides alternative str

Sources

Method

Solvent selection for 2-Cyclopropyl-5-methylbenzoic acid reactions

Application Note: Optimizing Solvent Systems for the Derivatization of 2-Cyclopropyl-5-methylbenzoic Acid Introduction 2-Cyclopropyl-5-methylbenzoic acid is a valuable scaffold in medicinal chemistry, particularly for de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for the Derivatization of 2-Cyclopropyl-5-methylbenzoic Acid

Introduction

2-Cyclopropyl-5-methylbenzoic acid is a valuable scaffold in medicinal chemistry, particularly for designing conformationally restricted inhibitors. The ortho-cyclopropyl group introduces unique steric bulk and lipophilicity, but it also presents specific stability challenges. While the cyclopropyl moiety is kinetically stable, it possesses significant ring strain (~27.5 kcal/mol), rendering it susceptible to acid-catalyzed ring opening or electrophilic attack under forcing conditions.

This Application Note provides a rational, evidence-based guide for solvent selection, moving beyond traditional chlorinated solvents (DCM) and high-boiling polar aprotics (DMF/DMSO) toward modern, sustainable, and process-efficient alternatives like 2-Methyltetrahydrofuran (2-MeTHF) .

Part 1: Physicochemical Profiling & Solvent Screening

Before initiating synthesis, the solubility profile must be established. The ortho-cyclopropyl group typically disrupts π-stacking in the crystal lattice, rendering this molecule more soluble in organic media than unsubstituted benzoic acid.

Expert Insight: The "Like Dissolves Like" Trap

Researchers often default to DMSO or DMF for benzoic acid derivatives. While effective for dissolution, these solvents complicate downstream workup due to their high boiling points and miscibility with water. 2-MeTHF is the superior choice here: it dissolves the acid well, is immiscible with water (allowing aqueous washes), and is derived from renewable feedstocks.[1]

Protocol 1: Saturation Solubility Determination

Use this protocol to validate solvent compatibility before scale-up.

Materials:

  • 2-Cyclopropyl-5-methylbenzoic acid (solid)

  • Solvent set: 2-MeTHF, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Toluene.

  • HPLC or UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Preparation: Add 100 mg of the substrate to 500 µL of the test solvent in a 1.5 mL HPLC vial.

  • Equilibration: Vortex for 1 hour at 25°C. If fully dissolved, add another 50 mg until saturation (solid remains visible).

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Dilute the supernatant 100x with Acetonitrile and inject into HPLC (UV detection at 254 nm). Compare peak area against a standard curve.

Target Data Structure:

Solvent ClassSolventPredicted SolubilityProcess Suitability
Green Ether 2-MeTHF High (>200 mg/mL) Excellent (Recommended)
EsterEthyl AcetateModerateGood (Extraction only)
ChlorinatedDCMHighPoor (Toxic, Emulsions)
Polar AproticDMFVery HighPoor (Workup difficulty)
HydrocarbonTolueneLowPoor (Precipitation risk)

Part 2: The Core Reaction – Amide Coupling[2]

The most common transformation for this scaffold is amide bond formation. The cyclopropyl ring dictates that we avoid strongly acidic conditions (e.g., thionyl chloride at reflux) which could risk ring opening or rearrangement.

Strategic Solvent Selection: The Shift to 2-MeTHF

We recommend 2-MeTHF over DCM/DMF.

  • Why? It forms an azeotrope with water, allowing easy drying. It separates cleanly from water during workup, unlike DMF. It is stable to basic coupling conditions.

Protocol 2: HATU-Mediated Amide Coupling in 2-MeTHF

This protocol minimizes ring-strain stress by maintaining mild, basic conditions.

Reagents:

  • Substrate: 2-Cyclopropyl-5-methylbenzoic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous 2-MeTHF (0.1 M concentration)

Workflow:

  • Dissolution: Charge reaction vessel with the benzoic acid derivative and 2-MeTHF. Stir until clear.

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes. Note: The solution may turn yellow/orange (active ester formation).

  • Addition: Add the amine partner dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by LCMS at T=1h.

    • Checkpoint: If conversion <50%, heat to 40°C. Do not exceed 60°C to preserve the cyclopropyl ring integrity.

  • Quench: Add 10% aqueous Citric Acid (mildly acidic, pH ~4) to quench. Avoid strong HCl.

Part 3: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical decision matrix for selecting solvents based on reaction type and green chemistry principles.

SolventSelection Start Start: Solvent Selection for 2-Cyclopropyl-5-methylbenzoic acid ReactionType Reaction Type? Start->ReactionType Coupling Amide Coupling (Basic/Neutral) ReactionType->Coupling Standard Esterification Esterification (Acidic) ReactionType->Esterification Derivatization SolubilityCheck Check Solubility Coupling->SolubilityCheck Rec_MeOH Solvent: Methanol/Ethanol Esterification->Rec_MeOH Warning WARNING: Avoid Refluxing Strong Acids (Ring Opening Risk) Esterification->Warning Rec_2MeTHF Recommended: 2-MeTHF (Green, Easy Workup) SolubilityCheck->Rec_2MeTHF Soluble (Preferred) Rec_DCM Alternative: DCM (Toxic, Good Solubility) SolubilityCheck->Rec_DCM Insoluble in Ethers

Figure 2: Amide Coupling Experimental Workflow

Caption: Step-by-step experimental process using 2-MeTHF to ensure high yield and purity.

Workflow Step1 1. Dissolution (Acid + 2-MeTHF) Step2 2. Activation (+HATU/DIPEA, 0°C) Step1->Step2 15 min Step3 3. Coupling (+Amine, RT) Step2->Step3 Add Amine Step4 4. Workup (Wash w/ Citric Acid) Step3->Step4 Monitor LCMS Step5 5. Evaporation (Isolate Product) Step4->Step5 Phase Sep

Part 4: Critical Stability & Workup Considerations

Cyclopropyl Ring Integrity

The cyclopropyl group is an "electronic chameleon." It can stabilize adjacent positive charges (making carbocations relatively stable) but also suffers from ring strain.[3]

  • Risk: In the presence of strong Lewis acids (e.g., AlCl₃, BF₃) or strong Brønsted acids (conc. H₂SO₄) at high heat, the ring may open to form an alkene.

  • Mitigation: Always use mild acids (Citric acid, 0.5M HCl) during the quench step. Avoid heating acidic solutions above 50°C.

Workup Strategy (The 2-MeTHF Advantage)

Because 2-MeTHF is immiscible with water, you can perform the workup directly in the reaction flask.

  • Quench: Add aqueous Citric Acid directly to the 2-MeTHF reaction mixture.

  • Partition: Agitate and let layers separate. The product remains in the upper organic layer (2-MeTHF).

  • Wash: Drain aqueous layer. Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Dry: Dry over MgSO₄ and concentrate.

    • Contrast this with DMF: If DMF were used, you would need to dilute with 10x water and extract into EtOAc to remove the DMF, generating large volumes of waste.

References

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[4] Green Chemistry, 2011, 13 , 854-862.[4] [Link]

  • 2-MeTHF as a Green Alternative: Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis."[5] ChemSusChem, 2012, 5 , 1369-1379. [Link]

  • Cyclopropyl Stability in Synthesis: Charette, A. B. "Cyclopropanes in Organic Synthesis." The Chemistry of the Cyclopropyl Group, Wiley, 1995. [Link]

  • Amide Coupling Reagents (HATU): Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115 , 4397-4398. [Link]

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis Involving 2-Cyclopropyl-5-methylbenzoic Acid

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis In the landscape of modern drug discovery and development, the demand for rapid, efficient, and environmentally sustainable synthetic methodologies i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

In the landscape of modern drug discovery and development, the demand for rapid, efficient, and environmentally sustainable synthetic methodologies is paramount.[1][2] The 2-cyclopropyl-5-methylbenzoic acid scaffold is a key pharmacophore, with its derivatives showing promise in various therapeutic areas due to the unique physicochemical properties imparted by the cyclopropyl group, such as enhanced metabolic stability and target-binding affinity.[3][4][5] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of amide and ester derivatives of 2-cyclopropyl-5-methylbenzoic acid, designed for researchers, scientists, and drug development professionals.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[6][7][8][9] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and purity.[10][11] This efficiency stems from the unique heating mechanism of microwaves, which involves direct coupling of energy with polar molecules in the reaction mixture through dipolar polarization and ionic conduction.[8][10][12] This leads to rapid, uniform, and selective heating, often resulting in reaction conditions that are unattainable through traditional methods.[6][10][12]

This document provides a framework for leveraging MAOS to accelerate the synthesis of compound libraries based on the 2-cyclopropyl-5-methylbenzoic acid core, thereby streamlining the drug discovery process.

Core Principles of Microwave-Assisted Synthesis

The remarkable rate enhancements observed in microwave-assisted reactions are a direct consequence of the interaction between the electromagnetic field and the reacting molecules. The two primary mechanisms responsible for this energy transfer are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction volume.[8][10][12]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[6][10]

This volumetric and instantaneous heating mechanism often leads to superheating of solvents above their boiling points in sealed reaction vessels, further accelerating reaction rates.[1][7] The result is a dramatic reduction in reaction times, from hours or days to mere minutes.[1][7][11]

Application 1: Rapid Amide Bond Formation

The formation of amide bonds is a cornerstone of medicinal chemistry, with the carboxamide group being present in over 25% of all pharmaceuticals.[13] Microwave irradiation provides a powerful tool for the rapid and efficient synthesis of amides from 2-cyclopropyl-5-methylbenzoic acid.

Scientific Rationale

Traditional amide coupling reactions often require long reaction times and the use of excess reagents. Microwave assistance can overcome the activation energy barrier for amide bond formation more efficiently than conventional heating. The use of a sealed vessel allows for temperatures to exceed the solvent's boiling point, significantly accelerating the reaction.[14] Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine.[5]

Experimental Workflow: Amide Synthesis

The following diagram illustrates the general workflow for the microwave-assisted amide coupling of 2-cyclopropyl-5-methylbenzoic acid.

Amide_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagent_acid 2-Cyclopropyl-5- methylbenzoic acid mw_vessel Combine reagents in microwave vessel reagent_acid->mw_vessel reagent_amine Amine (R-NH2) reagent_amine->mw_vessel reagent_coupling EDC/HOBt reagent_coupling->mw_vessel reagent_base DIPEA reagent_base->mw_vessel reagent_solvent Anhydrous DMF reagent_solvent->mw_vessel mw_irradiation Irradiate in microwave reactor (e.g., 120 °C, 10-20 min) mw_vessel->mw_irradiation workup_quench Quench with water mw_irradiation->workup_quench workup_extract Extract with EtOAc workup_quench->workup_extract workup_wash Wash organic layer workup_extract->workup_wash workup_dry Dry over MgSO4 workup_wash->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate purification Purify by chromatography or recrystallization workup_concentrate->purification

Caption: General workflow for microwave-assisted amide synthesis.

Detailed Protocol: Synthesis of N-Benzyl-2-cyclopropyl-5-methylbenzamide

This protocol details the synthesis of a representative amide derivative.

Materials:

  • 2-Cyclopropyl-5-methylbenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • To a 10 mL microwave reaction vessel, add 2-cyclopropyl-5-methylbenzoic acid (1.0 eq), anhydrous DMF (3-5 mL), EDC (1.2 eq), and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into water and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 12-24 hours10-20 minutes
Temperature Room Temperature to 80°C100-150°C
Typical Yield 60-80%75-95%
Purity Often requires extensive purificationGenerally higher crude purity

Application 2: Accelerated Fischer Esterification

The synthesis of esters from carboxylic acids and alcohols, known as Fischer esterification, is another fundamental transformation in organic chemistry. This reaction is typically slow and reversible under conventional conditions. Microwave irradiation can dramatically improve the efficiency of this process.[15][16]

Scientific Rationale

Microwave-assisted Fischer esterification takes advantage of superheating the alcohol solvent well above its atmospheric boiling point in a sealed vessel.[16] This high temperature, combined with an acid catalyst, significantly accelerates the rate of both the esterification and the removal of the water byproduct, driving the equilibrium towards the product. The direct and uniform heating provided by microwaves minimizes the formation of byproducts that can occur with prolonged heating using conventional methods.[6][15]

Experimental Workflow: Ester Synthesis

The workflow for microwave-assisted esterification is generally simpler than amide coupling, often requiring only the carboxylic acid, an alcohol (which can also serve as the solvent), and a catalyst.

Ester_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagent_acid 2-Cyclopropyl-5- methylbenzoic acid mw_vessel Combine reagents in microwave vessel reagent_acid->mw_vessel reagent_alcohol Alcohol (R-OH) reagent_alcohol->mw_vessel reagent_catalyst Conc. H2SO4 reagent_catalyst->mw_vessel mw_irradiation Irradiate in microwave reactor (e.g., 130 °C, 15 min) mw_vessel->mw_irradiation workup_evap Evaporate excess alcohol mw_irradiation->workup_evap workup_dissolve Dissolve residue in EtOAc workup_evap->workup_dissolve workup_wash Wash with NaHCO3 soln. workup_dissolve->workup_wash workup_dry Dry over Na2SO4 workup_wash->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate purification Purify by chromatography workup_concentrate->purification

Caption: General workflow for microwave-assisted ester synthesis.

Detailed Protocol: Synthesis of Ethyl 2-cyclopropyl-5-methylbenzoate

This protocol provides a method for the synthesis of a representative ester.

Materials:

  • 2-Cyclopropyl-5-methylbenzoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • In a 10 mL microwave reaction vessel, combine 2-cyclopropyl-5-methylbenzoic acid (1.0 eq) and absolute ethanol (5 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 130°C for 15 minutes.[16]

  • After the reaction, allow the vessel to cool to room temperature.

  • Evaporate the excess ethanol under reduced pressure.

  • Dissolve the residue in EtOAc (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure ester.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4-16 hours (reflux)5-30 minutes
Temperature ~78°C (boiling point of ethanol)130-150°C
Typical Yield 50-70%80-98%
Purity Moderate, may contain unreacted acidHigh, with minimal side products

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in chemical synthesis, offering a green, efficient, and rapid alternative to conventional methods.[6][8][12] The protocols outlined in this guide for the synthesis of amide and ester derivatives of 2-cyclopropyl-5-methylbenzoic acid demonstrate the power of this technology to accelerate the generation of novel chemical entities for drug discovery. By adopting these techniques, researchers can significantly reduce development timelines and enhance laboratory productivity, ultimately expediting the journey from lead identification to clinical candidates.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). vertexaisearch.cloud.google.com.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). vertexaisearch.cloud.google.com.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020). vertexaisearch.cloud.google.com.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. (2013). ajprd.com. [Link]

  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). (n.d.). innovareacademics.in. [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.). researchgate.net. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). cibtech.org. [Link]

  • Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). anubooks.com. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). ijpbs.net. [Link]

  • Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory - Science and Education Publishing. (2015). pubs.sciepub.com. [Link]

  • 6 - Organic Syntheses Procedure. (n.d.). orgsyn.org. [Link]

  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction - PMC. (n.d.). ncbi.nlm.nih.gov. [Link]

  • Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model - PMC. (n.d.). ncbi.nlm.nih.gov. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - Journal of Physical Science. (n.d.). jps.usm.my. [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB | Bentham Science. (n.d.). benthamscience.com. [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI. (2020). mdpi.com. [Link]

  • A Study on Microwave Preparation and Stability of Some Organic Reagent Derivatives of 2- (2,3 Dimethyl Phenylamino) Benzoic Acid. (2025). researchgate.net. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). tandfonline.com. [Link]

  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 In-teraction - The Open Medicinal Chemistry Journal. (n.d.). benthamopen.com. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (n.d.). ijpsr.com. [Link]

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC - NIH. (n.d.). ncbi.nlm.nih.gov. [Link]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media - MDPI. (2009). mdpi.com. [Link]

  • NOTE Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole - Asian Publication Corporation. (n.d.). asianpubs.org. [Link]

  • Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies. (2011). luxembiotech.com. [Link]

  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2025). ijppr.humanjournals.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Cyclopropyl-5-methylbenzoic Acid Synthesis

Ticket ID: #SYN-CP-05M Subject: Yield Improvement & Troubleshooting for Sterically Hindered Ortho-Cyclopropyl Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CP-05M Subject: Yield Improvement & Troubleshooting for Sterically Hindered Ortho-Cyclopropyl Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing 2-cyclopropyl-5-methylbenzoic acid presents a classic "ortho-ortho" conflict. You are attempting to install a secondary alkyl group (cyclopropyl) onto an aryl ring that is sterically crowded by a carboxylic acid derivative at the ortho position.

The two primary failure modes for this specific scaffold are:

  • Protodeboronation: Cyclopropylboronic acid is prone to hydrolysis before transmetalation occurs.

  • Steric Impediment: The bulky carboxyl group at C1 hinders the palladium catalyst from accessing the halide at C2.

This guide provides a self-validating workflow to overcome these barriers, moving beyond standard "Suzuki conditions" to a high-energy catalytic system designed for hindered substrates.

Module 1: The Optimized Workflow (The "Golden Path")

Do not attempt this coupling on the free carboxylic acid. The free acid functionality can coordinate to Palladium, poisoning the catalyst and reducing turnover frequency (TOF).

Step 1: Substrate Preparation (Esterification)

Convert 2-bromo-5-methylbenzoic acid to its methyl ester. This protects the catalyst and improves solubility in non-polar solvents favored by high-performance ligands.

Step 2: The Cross-Coupling Protocol

This protocol utilizes Buchwald Ligands (SPhos or RuPhos), which form a "glove-like" active species that facilitates oxidative addition even in crowded environments.

ComponentRecommendationRationale
Electrophile Methyl 2-bromo-5-methylbenzoate (1.0 eq)Bromides balance reactivity and stability better than iodides (too unstable) or chlorides (too inert).
Nucleophile Potassium Cyclopropyltrifluoroborate (1.5 eq)Crucial Upgrade: More stable towards protodeboronation than the free boronic acid [1].
Catalyst Pd(OAc)₂ (5 mol%) + SPhos or RuPhos (10 mol%)SPhos/RuPhos are electron-rich and bulky, accelerating oxidative addition and preventing Pd-black formation [2].
Base K₃PO₄ (3.0 eq)Anhydrous tribasic phosphate buffers the pH effectively, minimizing hydrolytic decomposition of the cyclopropyl ring.
Solvent Toluene / Water (10:1 ratio)The biphasic system dissolves the inorganic base while keeping the organic reactants in the toluene phase.
Conditions 100°C, 12-16 hours, Argon atm.Vigorous heating is required to overcome the activation energy of the transmetalation step.
Step 3: Hydrolysis

Saponify the ester (LiOH/THF/Water) to reveal the final 2-cyclopropyl-5-methylbenzoic acid .

Module 2: Troubleshooting Logic

Use the following decision tree to diagnose yield issues.

Troubleshooting Start Problem: Low Yield CheckSM Analyze Crude NMR: Is Starting Material (Bromide) Left? Start->CheckSM YesSM Yes: Catalyst Failure CheckSM->YesSM Unreacted Bromide NoSM No: Side Reactions CheckSM->NoSM Bromide Consumed LigandCheck Are you using PPh3 or dppf? YesSM->LigandCheck SwitchLigand Action: Switch to SPhos or RuPhos (Steric demand requires bulky ligands) LigandCheck->SwitchLigand Yes PurgeCheck Did reaction turn black immediately? LigandCheck->PurgeCheck No (Already using SPhos) BetterDegas Action: Improve Degassing (O2 kills active Pd(0)) PurgeCheck->BetterDegas Yes (Pd Black) DeboronCheck Do you see Cyclopropane gas or de-halogenated arene? NoSM->DeboronCheck SwitchBoron Action: Use K-Trifluoroborate salt instead of Boronic Acid DeboronCheck->SwitchBoron Protodeboronation detected WaterCheck Is the system too wet? DeboronCheck->WaterCheck Boron species unstable DryBase Action: Use Anhydrous K3PO4 Reduce water ratio WaterCheck->DryBase

Figure 1: Diagnostic logic tree for isolating failure modes in sterically hindered Suzuki couplings.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why is my cyclopropylboronic acid disappearing without forming product?

A: You are experiencing Protodeboronation . Cyclopropyl groups are secondary alkyls. In the presence of water and base, the C-B bond can hydrolyze, releasing cyclopropane gas and leaving you with nothing to couple.

  • Fix: Switch to Potassium Cyclopropyltrifluoroborate . These salts slowly release the active boronic acid species in equilibrium, keeping the concentration of the unstable species low ("slow release" mechanism) [1].

Q2: Can I perform this reaction on the free acid (2-bromo-5-methylbenzoic acid)?

A: Not recommended. While technically possible using excess base (to form the carboxylate salt), the carboxylate anion can coordinate to the Palladium center, acting as a "decoy ligand." This crowds the metal center—which is already struggling with steric bulk—and shuts down the catalytic cycle.

  • Fix: Methylate the acid first. The extra two steps (Esterification -> Hydrolysis) will save you weeks of failed optimization.

Q3: I see a spot on TLC that matches the de-brominated starting material (3-methylbenzoic ester). Why?

A: This is the result of Beta-Hydride Elimination or Protodehalogenation . If the transmetalation is slow (due to sterics), the Palladium-Aryl complex sits waiting. If any hydrogen source is nearby (solvent impurities, moisture), it can pick up a hydride and reductively eliminate to form the simple arene.

  • Fix: Increase the catalyst loading to 5-10 mol% and ensure strictly anhydrous solvents if using the boronic acid. Using RuPhos specifically suppresses beta-hydride elimination pathways [3].

Q4: Why SPhos or RuPhos? Why not Pd(dppf)Cl2?

A: Pd(dppf)Cl2 is excellent for standard couplings, but your substrate has an ortho-substituent. Standard ligands like dppf or PPh3 are not bulky enough to force the reductive elimination step in crowded systems. SPhos and RuPhos are dialkylbiaryl phosphines. Their massive bulk promotes the formation of the reactive monoligated Pd(0) species and physically forces the product off the metal center during reductive elimination [4].

Module 4: Experimental Data Summary

Comparison of ligand performance for ortho-substituted aryl bromides with secondary alkyl boronates.

Ligand SystemConversion (24h)YieldPrimary Failure Mode
Pd(PPh₃)₄ < 10%TraceOxidative addition failure (Ligand too weak).
Pd(dppf)Cl₂ 40-50%35%Slow transmetalation; Catalyst decomposition.
Pd(OAc)₂ / SPhos > 95%88% Optimal. High turnover.
Pd(OAc)₂ / XPhos 85%80%Good, but SPhos is often superior for alkyl-aryl coupling.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

  • BenchChem Technical Repository. (2025). Synthesis of 4-Amino-3-cyclopropylbenzoic Acid (Analogous Methodology).

Optimization

Overcoming steric hindrance in 2-Cyclopropyl-5-methylbenzoic acid coupling

Technical Support Center: Advanced Coupling Strategies Topic: Overcoming Steric Hindrance in 2-Cyclopropyl-5-methylbenzoic Acid Amidation Ticket ID: #STR-2CP-05M Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Strategies Topic: Overcoming Steric Hindrance in 2-Cyclopropyl-5-methylbenzoic Acid Amidation Ticket ID: #STR-2CP-05M Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Technical Brief: The "Ortho-Cyclopropyl" Challenge

You are encountering difficulty coupling 2-cyclopropyl-5-methylbenzoic acid because this substrate presents a "perfect storm" of steric and electronic resistance.

  • The Steric Wall: The cyclopropyl group at the ortho position (C2) is not just bulky; it is rigid. Unlike an n-propyl chain that can rotate away, the cyclopropyl ring has a fixed cone angle that effectively shields the carbonyl carbon from nucleophilic attack.

  • The Twist (Ortho Effect): This steric bulk forces the carboxylic acid moiety out of planarity with the benzene ring.[1][2] While this breaks conjugation and actually makes the acid more acidic (easier to deprotonate), it makes the resulting carbonyl less electrophilic because it cannot benefit from resonance stabilization during the transition state of the nucleophilic attack.

  • The 5-Methyl Effect: The methyl group at C5 is an electron-donating group (EDG). Through induction, it slightly increases the electron density of the ring, further reducing the electrophilicity of the carbonyl carbon, though this is secondary to the steric issue.

Standard reagents (EDC, DCC, HBTU) will likely fail or result in slow kinetics and high racemization of chiral amine partners due to prolonged reaction times.

Troubleshooting & FAQs

Q1: I tried EDC/NHS and HBTU, but I only see starting material or trace product. Why?

A: These reagents generate "active esters" (OBt or OSu esters). In your molecule, the ortho-cyclopropyl group blocks the amine from approaching these bulky active esters. The transition state is too crowded. You need a coupling agent that generates a smaller or more electrophilic intermediate.

Q2: Would converting it to the acid chloride with Thionyl Chloride ( ) work?

A: It will work chemically, but it is risky. The harsh conditions (reflux, HCl generation) can degrade sensitive amine partners or cause descyclopropanization (ring opening) if not carefully controlled.

  • Better Alternative: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions at room temperature.

Q3: What is the "Gold Standard" reagent for this specific steric profile?

A: We currently recommend TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-Methylimidazole) .

  • Why: Unlike HBTU/HATU which form bulky OBt/OAt esters, TCFH/NMI generates an N-acyl imidazolium ion. This species is highly electrophilic (similar to an acid chloride) but is generated in situ under mild conditions. It is small enough to bypass the cyclopropyl shield.

Decision Matrix & Reagent Selection

Use the following logic flow to select the correct protocol for your specific amine partner.

ReagentSelection Start Start: 2-Cyclopropyl-5-methylbenzoic acid CheckAmine Analyze Amine Partner Start->CheckAmine IsAmineHindered Is the Amine also hindered (e.g., t-butyl, aniline)? CheckAmine->IsAmineHindered IsAmineSensitive Is Amine Acid-Sensitive or Chiral? IsAmineHindered->IsAmineSensitive No MethodC Method C: Ghosez's Reagent (Neutral Acid Chloride) IsAmineHindered->MethodC Yes (Extreme Sterics) MethodA RECOMMENDED: Method A TCFH + NMI (N-acyl imidazolium pathway) IsAmineSensitive->MethodA Yes (High Fidelity) MethodB Method B: T3P (Propanephosphonic acid anhydride) IsAmineSensitive->MethodB No (Scalable/Robust)

Figure 1: Decision tree for selecting the optimal coupling strategy based on the amine partner's properties.

Recommended Protocols

Method A: The "Precision" Route (TCFH/NMI)

Best for: Valuable amines, chiral amines, and moderate-to-high steric hindrance.

Mechanism: TCFH reacts with the acid to form a chloroamidinium intermediate, which NMI converts into a highly reactive N-acyl imidazolium.[3][4][5]

Reagents:

  • Substrate: 2-Cyclopropyl-5-methylbenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • TCFH: 1.1 – 1.5 equiv (Available from major suppliers)

  • NMI (N-Methylimidazole): 2.5 – 3.0 equiv

  • Solvent: Acetonitrile (MeCN) is critical (do not use DMF if possible).

Step-by-Step:

  • Dissolve the carboxylic acid and the amine in anhydrous MeCN (0.1 – 0.2 M concentration).

  • Add NMI via syringe. Stir for 5 minutes.

  • Add TCFH in one portion.

  • Stir at room temperature.

    • Note: The reaction typically turns homogenous.

  • Monitor: Check LCMS at 1 hour. If incomplete, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with 10% citric acid (removes NMI), sat. NaHCO3, and brine.

Method B: The "Scalable" Route (T3P)

Best for: Large scale (>5g), less sensitive amines, and "dirty" starting materials.

Mechanism: T3P (Propanephosphonic acid anhydride) acts as a cyclic anhydride that activates the acid while scavenging the water byproduct.

Step-by-Step:

  • Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent).

  • Add Pyridine or DIPEA (2.5 – 4.0 equiv).

  • Cool to 0°C.

  • Add T3P (50% w/w solution in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Allow to warm to RT.

    • Tip: If reaction stalls, T3P allows heating up to reflux in EtOAc without significant decomposition.

  • Workup: Wash with water. T3P byproducts are water-soluble, making purification very easy.[5][6]

Method C: The "Nuclear" Route (Ghosez’s Reagent)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where Methods A & B fail.

Step-by-Step:

  • Dissolve 2-cyclopropyl-5-methylbenzoic acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv).

  • Stir at RT for 1–2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester. If conversion is >95%, the acid chloride is formed.

  • Do not isolate. Add the amine (1.2 equiv) and a base (DIPEA or Et3N, 2.0 equiv) directly to the reaction mixture.

  • Stir for 2–12 hours.

Comparative Efficiency Data

The following table summarizes expected performance based on similar sterically hindered 2-substituted benzoic acid couplings reported in literature (e.g., 2-chloro-6-methylbenzoic acid).

Coupling SystemRelative ReactivityRisk of EpimerizationWorkup DifficultySuitability for 2-Cyclopropyl
EDC / HOBt LowLowMediumNot Recommended
HATU / DIEA MediumHighHigh (removal of urea)Intermediate
T3P / Pyridine HighVery LowLow (Water soluble)Excellent (Scale-up)
TCFH / NMI Very High Very Low LowExcellent (Discovery)
SOCl2 (Reflux) HighN/A (Substrate risk)High (Corrosive)Risky

Mechanistic Visualization

Understanding why TCFH works is key to trusting the protocol. The diagram below illustrates how the N-acyl imidazolium bypasses the steric clash.

TCFH_Mechanism Acid 2-Cyclopropyl Benzoic Acid Intermediate1 Chloroamidinium Intermediate Acid->Intermediate1 + TCFH TCFH TCFH Reagent ActiveSpecies N-Acyl Imidazolium (Highly Reactive & Compact) Intermediate1->ActiveSpecies + NMI (Displaces leaving group) NMI NMI (Catalyst) Product Final Amide ActiveSpecies->Product + Amine (Fast Attack) Amine Amine Nucleophile

Figure 2: The TCFH-NMI activation pathway. The compact N-acyl imidazolium intermediate is less sensitive to the ortho-cyclopropyl steric bulk than bulky OBt/OAt esters.

References

  • Beaming, G. M., et al. (2018).[4] "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Chemical Science.

  • Dunetz, J. R., et al. (2016). "T3P (Propanephosphonic Acid Anhydride): A Benign Reagent for Diverse Applications."[6][7] Organic Process Research & Development.

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Angewandte Chemie International Edition.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Cyclopropyl-5-methylbenzoic acid

Welcome to the technical support resource for the purification of 2-Cyclopropyl-5-methylbenzoic acid (C₁₁H₁₂O₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-Cyclopropyl-5-methylbenzoic acid (C₁₁H₁₂O₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following sections offer troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification workflow. Each entry details the probable causes and provides a systematic approach to resolving the problem.

Q1: My recrystallization of 2-Cyclopropyl-5-methylbenzoic acid resulted in a very low yield. What went wrong?

Low recovery is a frequent issue in recrystallization, often stemming from suboptimal solvent selection or procedural errors.[1][2]

Primary Causes & Solutions:

  • Excessive Solvent Volume: The most common cause of poor yield is using too much solvent to dissolve the crude product.[1][3] The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Add the hot solvent in small portions to the crude solid until it just dissolves. If you've already added too much, carefully evaporate a portion of the solvent to concentrate the solution and attempt cooling again.[2]

  • Premature Crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, significant product loss can occur.

    • Solution: Ensure all your equipment (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for a faster filtration rate. If crystals form on the filter, you can try washing with a small amount of hot, fresh solvent.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] If the compound has high solubility in the solvent even at low temperatures, your recovery will be minimal.[1]

    • Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one. A mixed-solvent system can sometimes provide the ideal solubility profile.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to induce maximum precipitation before filtration.[5]

Q2: I'm seeing an oily precipitate ("oiling out") instead of crystals. How do I fix this?

"Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[3] This often happens if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities present that depress the melting point.

Immediate Actions & Preventative Measures:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[2][3] Slow cooling is critical for forming a proper crystal lattice.[4]

  • Induce Crystallization: If crystals are slow to form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus.[4] This creates microscopic scratches that can serve as nucleation sites. Adding a "seed crystal" from a previous successful batch is also highly effective.[3]

  • Re-evaluate the Solvent: The boiling point of your solvent might be too high relative to the melting point of your compound. Consider a lower-boiling solvent.

  • Remove Impurities: If the crude material is very impure, the impurities can act as a eutectic mixture, preventing crystallization. A preliminary purification step, like an acid-base extraction, may be necessary before attempting recrystallization.

Q3: After performing an acid-base extraction to purify my carboxylic acid, the final recovery is poor. Where could the product have been lost?

Acid-base extraction is a powerful technique for separating acidic compounds from neutral or basic impurities, but product loss can occur at several stages.[6][7]

Potential Loss Points & Optimization:

  • Incomplete Deprotonation: The carboxylic acid may not have been fully converted to its water-soluble carboxylate salt.

    • Solution: Ensure you use a sufficient excess of a strong enough base (e.g., 1M NaOH or NaHCO₃).[8] Check the pH of the aqueous layer after extraction; it should be distinctly basic. Thorough mixing of the two phases is crucial for the reaction to complete.

  • Incomplete Protonation (Precipitation Step): After isolating the aqueous layer containing the carboxylate salt, insufficient acid may have been added to fully regenerate the neutral, organic-soluble carboxylic acid.[7]

    • Solution: Add a strong acid (e.g., 6M HCl) dropwise until the solution is strongly acidic.[6][9] Use pH paper to confirm a pH of ~1-2. The appearance of a precipitate is a good indicator, but pH confirmation is essential.

  • Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your product, making clean separation impossible.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking can also prevent emulsion formation.

  • Product Solubility in Water: While 2-Cyclopropyl-5-methylbenzoic acid is expected to be poorly soluble in acidic water, it is not completely insoluble.

    • Solution: After precipitation, thoroughly chill the solution in an ice bath to minimize solubility before filtration.[10] If significant product remains in the aqueous filtrate, you can perform a "back-extraction" with a suitable organic solvent (like ethyl acetate or dichloromethane) to recover it.

Q4: My compound is streaking badly on a silica gel column. How can I achieve sharp bands?

Streaking of carboxylic acids on silica gel is a classic problem. It occurs because the polar carboxylic acid group interacts very strongly with the acidic silica surface, leading to slow, uneven elution.[11]

Solutions for Improved Chromatography:

  • Acidify the Mobile Phase: This is the most common and effective solution. Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent suppresses the deprotonation of your carboxylic acid.[11] The neutral form of the acid is less polar and interacts less strongly with the silica, resulting in faster elution and much sharper bands.

  • Use a Different Stationary Phase: If streaking persists, consider alternative stationary phases.

    • Reversed-Phase (C18) Chromatography: In this technique, the stationary phase is non-polar (C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[12][13] This is often an excellent method for purifying polar compounds like carboxylic acids. An acid modifier (like 0.1% TFA or formic acid) is typically added to the mobile phase to ensure the acid is protonated.[12]

    • Acidic Alumina: Alumina can be used as an alternative to silica. Acidic alumina is specifically suited for the separation of acidic compounds like carboxylic acids.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for crude 2-Cyclopropyl-5-methylbenzoic acid?

For a typical crude product from synthesis, acid-base extraction is often the most robust and efficient initial purification method.[6][7]

Rationale: This technique excels at separating the acidic target compound from any neutral starting materials, by-products, or non-polar impurities.[9] The process involves dissolving the crude mixture in an organic solvent, extracting with an aqueous base (like NaOH) to move the desired acid into the aqueous layer as its salt, and then re-acidifying the aqueous layer to precipitate the pure product.[8][10] This method is highly selective and can handle large amounts of material, making it ideal for a first-pass purification. A subsequent recrystallization can then be used to achieve very high purity.

Q2: How do I select an appropriate recrystallization solvent?

The principle of "like dissolves like" is a good starting point, but the key is finding a solvent where the solubility of your compound changes significantly with temperature.[14]

Solvent Selection Workflow:

  • Solubility Testing: Place a small amount of your compound (~20-30 mg) in a test tube. Add a small volume (~0.5 mL) of a candidate solvent at room temperature. If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the mixture to boiling.

  • Ideal Characteristics:

    • The compound should be largely insoluble in the cold solvent.[4]

    • The compound should be completely soluble in the boiling solvent.[4]

    • Upon cooling, abundant, high-quality crystals should form.

    • Impurities should either be completely soluble in the cold solvent (and remain in the mother liquor) or completely insoluble in the hot solvent (and can be removed by hot filtration).

    • The solvent should be chemically inert and have a boiling point below the melting point of your compound to prevent oiling out.[3]

Solvent Selection Guide for Aromatic Carboxylic Acids

Solvent Polarity Boiling Point (°C) Comments
Water High 100 Often a good choice for benzoic acids, as solubility increases dramatically with heat.[5]
Ethanol Medium 78 May be too good a solvent unless used in a mixed-solvent system (e.g., ethanol/water).
Acetone Medium 56 Often dissolves compounds too well at room temperature. Low boiling point can be a challenge.
Ethyl Acetate Medium 77 A versatile solvent, but check solubility profile carefully.
Toluene Low 111 Good for less polar compounds; its high boiling point can sometimes be an issue.

| Heptane/Hexane | Low | 98 / 69 | Good "anti-solvents" to use in a mixed-solvent system with a more polar solvent. |

Q3: When is column chromatography the best choice for purification?

Column chromatography is the preferred method when you need to separate your desired compound from impurities that have very similar chemical properties (e.g., polarity and acidity).[13]

Scenarios Warranting Chromatography:

  • Separating Structural Isomers: If the synthesis produced isomers of 2-Cyclopropyl-5-methylbenzoic acid.

  • Removing Impurities of Similar Acidity: When acid-base extraction and recrystallization fail to remove an impurity because it has a similar pKa or solubility profile to your product.

  • Small-Scale Purification: It is an excellent technique for purifying small quantities of material (<1 g) where high resolution is needed.

As discussed in the troubleshooting section, using an acidified eluent or a reversed-phase (C18) setup is crucial for the successful chromatography of carboxylic acids.[11][12]

Q4: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used to confirm both the purity and the structural identity of your 2-Cyclopropyl-5-methylbenzoic acid.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing an acid modifier (e.g., 0.1% formic acid) is a typical setup.[15][16] Purity is determined by the area percentage of the main peak.

    • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. Compare your experimental value to the literature value.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra will confirm the presence of the cyclopropyl, methyl, and carboxylic acid protons and carbons in their correct chemical environments and with the expected splitting patterns.[17]

    • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Look for the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹).[18][19]

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 2-Cyclopropyl-5-methylbenzoic acid (C₁₁H₁₂O₂), the expected molecular weight is approximately 176.21 g/mol .[20]

Visualized Workflows and Protocols

Decision-Making Flowchart for Purification Strategy

Purification_Strategy Start Crude Product (2-Cyclopropyl-5-methylbenzoic acid) Method_Choice Assess Nature of Impurities Start->Method_Choice AcidBase Acid-Base Extraction Method_Choice->AcidBase Neutral or Basic Impurities Present Recrystallize1 Recrystallization Method_Choice->Recrystallize1 Impurities with Different Solubility ColumnChrom Column Chromatography Method_Choice->ColumnChrom Impurities with Similar Polarity/pKa AcidBase->Recrystallize1 Further Purification Needed Analysis Purity & Identity Check (HPLC, NMR, MP) AcidBase->Analysis Sufficiently Pure Recrystallize1->Analysis ColumnChrom->Analysis Analysis->Recrystallize1 Further Purification Needed End Pure Product Analysis->End Meets Purity Specs

Caption: A flowchart to guide the selection of an appropriate purification method.

Experimental Protocol: Acid-Base Extraction

This protocol describes the purification of 2-Cyclopropyl-5-methylbenzoic acid from neutral impurities.

  • Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Base Extraction: Add 1 M sodium hydroxide (NaOH) solution (30 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes, venting frequently.[6]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH (20 mL) to ensure all the carboxylic acid has been converted to its salt. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (test with pH paper, target pH ≈ 1-2).[7][10] A white precipitate of the pure carboxylic acid should form.

  • Isolation: Keep the flask in the ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[5]

  • Washing & Drying: Wash the collected solid on the filter with a small amount of ice-cold deionized water to remove any residual salts. Allow the solid to dry completely under vacuum or in a desiccator.

Workflow for Acid-Base Extraction

Acid_Base_Workflow cluster_org Organic Phase (Ethyl Acetate) cluster_aq Aqueous Phase Crude Crude Product (Acid + Neutral Impurities) AddBase + 1M NaOH (Extraction) Crude->AddBase WashedOrg Neutral Impurities Salt Sodium 2-Cyclopropyl- 5-methylbenzoate (in H₂O) AddAcid + 6M HCl (Precipitation) Salt->AddAcid PureAcid Precipitated Pure Acid Filter Vacuum Filtration PureAcid->Filter AddBase->WashedOrg Neutrals remain in Organic Phase AddBase->Salt Acid moves to Aqueous Phase AddAcid->PureAcid

Caption: The workflow of a standard acid-base extraction for purification.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Columbia University. Column chromatography. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]

  • University of Missouri–St. Louis. The Extraction of Benzoic Acid from a Mixture. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Google Patents.
  • University of California, Davis. Experiment 6 - Extraction. [Link]

  • CK-12 Foundation. What methods can be used to improve recrystallization yield?. [Link]

  • California State University, Bakersfield. Chemistry 102 - Experiment 3. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Austin Peay State University. Recrystallization of Benzoic Acid. [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Link]

  • Chemspace. 2-cyclopropyl-5-methylbenzoic acid. [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Journal of Research of the National Bureau of Standards. Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

  • National Institute of Standards and Technology. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. [Link]

  • Google Patents.
  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • PubChem. 2-Iodo-5-methylbenzoic acid. [Link]

  • Semantic Scholar. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

  • National Institute of Standards and Technology. Preparation of benzoic acid of high purity. [Link]

  • Journal of Chemical and Pharmaceutical Research. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

  • NIH. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. [Link]

  • Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, characterization and antimicrobial activity of some novel chalcones and their pyrimidine derivatives of methyl-4-acetyl-2-methylbenzoate. [Link]

  • Google Patents. Process for producing 5-iodo-2-methylbenzoic acid.

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Optimization

Technical Support Center: Optimizing pH for 2-Cyclopropyl-5-methylbenzoic acid Extraction

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the principles and practices of optimizing pH conditions for the liquid-liquid extraction (LLE) of 2-C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the principles and practices of optimizing pH conditions for the liquid-liquid extraction (LLE) of 2-Cyclopropyl-5-methylbenzoic acid. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring robust and reproducible results in your laboratory.

Part 1: Foundational Principles & FAQs

This section addresses the fundamental questions regarding the extraction of 2-Cyclopropyl-5-methylbenzoic acid, focusing on the critical role of pH.

Q1: Why is pH the most critical parameter for extracting 2-Cyclopropyl-5-methylbenzoic acid?

A1: The efficiency of extracting 2-Cyclopropyl-5-methylbenzoic acid hinges on controlling its state of ionization, which is directly dictated by the pH of the aqueous solution. As a carboxylic acid, it exists in two forms that are in equilibrium:

  • Neutral (Protonated) Form (R-COOH): At a low pH (acidic conditions), the compound remains in its neutral, protonated state. This form is significantly more soluble in organic solvents (like diethyl ether, ethyl acetate, or dichloromethane) than in water.

  • Ionic (Deprotonated) Form (R-COO⁻): At a high pH (basic conditions), the carboxylic acid group loses its proton to become a negatively charged carboxylate salt (R-COO⁻ Na⁺, for example). This ionic form is highly polar and therefore very soluble in the aqueous phase and poorly soluble in the organic phase.[1][2]

Manipulating the pH allows you to selectively drive the compound into either the organic or aqueous phase, which is the cornerstone of a successful extraction.

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH R-COOH (Neutral Form) Soluble in Organic Solvents High_pH R-COO⁻ + H⁺ (Ionic Form) Soluble in Aqueous Solvents Low_pH->High_pH Add Base (e.g., NaOH) pH > pKa High_pH->Low_pH Add Acid (e.g., HCl) pH < pKa

Caption: pH-Dependent Equilibrium of 2-Cyclopropyl-5-methylbenzoic acid.

Q2: What is the pKa of 2-Cyclopropyl-5-methylbenzoic acid and why is it essential?

A2: The pKa is the pH at which the concentrations of the neutral (R-COOH) and ionic (R-COO⁻) forms are equal. While an exact experimental value for 2-Cyclopropyl-5-methylbenzoic acid is not widely published, we can estimate it based on similar structures. Benzoic acid has a pKa of ~4.2, and 2-methylbenzoic acid has a pKa of ~3.91.[3] Therefore, the pKa of 2-Cyclopropyl-5-methylbenzoic acid is reasonably estimated to be in the range of 3.5 to 4.5 .

The pKa value is your guidepost for extraction. The Henderson-Hasselbalch equation (pH = pKa + log([R-COO⁻]/[R-COOH])) mathematically describes this relationship.[4][5][6] For practical purposes, a simple rule is highly effective:

  • To ensure the compound is in its neutral form for extraction into an organic solvent, the pH of the aqueous phase should be adjusted to at least 2 pH units below the pKa .[7]

  • To convert the compound to its ionic form for extraction into an aqueous phase (back-extraction), the pH should be at least 2 pH units above the pKa .[7]

Q3: What is the ideal pH for extracting the acid into an organic solvent?

A3: To maximize the partitioning of 2-Cyclopropyl-5-methylbenzoic acid into the organic phase, you must ensure it is overwhelmingly in its neutral, protonated form. Based on an estimated pKa of ~4.0, you should acidify the aqueous solution to a pH ≤ 2 . At this pH, over 99% of the acid will be in the R-COOH form, making it readily extractable by a non-polar organic solvent.

Q4: What is the ideal pH for a "back-extraction" into an aqueous solution?

A4: Back-extraction is a powerful purification technique.[8] After isolating the acid in the organic phase, you can transfer it back into a fresh, clean aqueous phase, leaving behind neutral organic impurities. To do this, you would wash the organic layer with a basic aqueous solution. An ideal pH for this step would be pH ≥ 6 (at least 2 units above the pKa). A common choice is a dilute solution of sodium bicarbonate (pH ~8) or sodium hydroxide (pH >10).

Part 2: Experimental Protocols & Workflows

These protocols provide step-by-step methodologies for common extraction scenarios.

Protocol 1: Standard Forward Extraction (Aqueous to Organic)

Objective: To extract 2-Cyclopropyl-5-methylbenzoic acid from an aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing the target acid.

  • Organic solvent (e.g., Ethyl Acetate, Diethyl Ether).

  • Hydrochloric Acid (HCl), 1M or 6M.

  • pH paper or calibrated pH meter.

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

Methodology:

  • pH Adjustment:

    • Transfer the aqueous solution containing your compound to a separatory funnel.

    • Slowly add HCl dropwise while swirling. Periodically, check the pH of the aqueous solution using pH paper or a meter.

    • Continue adding acid until the pH is stable at pH ≤ 2 .

    • Scientist's Note: This step is critical. Incomplete acidification will result in a significant loss of yield, as the ionized carboxylate salt will remain in the aqueous layer.[1]

  • Solvent Addition & Extraction:

    • Add a volume of your chosen organic solvent (e.g., ethyl acetate) to the separatory funnel. A 1:1 volume ratio is a good starting point.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.

    • Shake the funnel vigorously for 30-60 seconds, venting frequently.

    • Scientist's Note: Vigorous shaking increases the surface area between the two phases, facilitating the transfer of the solute.

  • Phase Separation:

    • Place the funnel back on a ring stand and allow the layers to fully separate. Ethyl acetate and diethyl ether will typically be the top layer.

    • Carefully drain the lower (aqueous) layer.

    • Drain the upper (organic) layer containing your product into a clean Erlenmeyer flask.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat steps 2 and 3 with a fresh portion of the organic solvent to recover any remaining product. Two to three extractions are generally sufficient for high recovery.[2]

  • Drying and Isolation:

    • Combine all organic extracts.

    • Add a small amount of a drying agent like anhydrous sodium sulfate to remove dissolved water.

    • Filter or decant the dried organic solution and remove the solvent via rotary evaporation to yield the isolated 2-Cyclopropyl-5-methylbenzoic acid.

A Aqueous Solution with R-COOH & R-COO⁻ B Acidify with HCl to pH ≤ 2 A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Shake & Vent C->D E Separate Layers D->E F Aqueous Layer (Waste) E->F Discard G Organic Layer with R-COOH E->G H Dry with Na₂SO₄ G->H I Evaporate Solvent H->I J Isolated Product (R-COOH) I->J

Caption: Workflow for Forward Extraction of the Target Acid.

Part 3: Data Summary & Troubleshooting

Data Presentation: pH vs. Partitioning Behavior

The following table summarizes the expected behavior of 2-Cyclopropyl-5-methylbenzoic acid (pKa ≈ 4.0) during liquid-liquid extraction.

pH of Aqueous PhaseDominant SpeciesExpected SolubilityPreferred Phase
1-2 R-COOH (>99%)High in Organic, Low in AqueousOrganic
4.0 (pKa) R-COOH (50%), R-COO⁻ (50%)Moderate in BothDistributed
6-7 R-COO⁻ (>99%)High in Aqueous, Low in OrganicAqueous
>8 R-COO⁻ (>>99%)Very High in Aqueous, Very Low in OrganicAqueous
Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Incorrect pH: The aqueous phase was not sufficiently acidified (pH > 2).2. Insufficient Mixing: Inadequate shaking did not allow for equilibrium to be reached.3. Too Few Extractions: A single extraction is often incomplete.1. Verify pH: Always use a pH meter or paper to confirm the pH is ≤ 2 before extracting.2. Technique: Shake vigorously for at least 30-60 seconds, with venting.3. Repeat: Perform at least two, preferably three, extractions with fresh solvent.
Emulsion Formation 1. Vigorous Shaking: Overly aggressive shaking, especially with chlorinated solvents.2. High Concentration: High concentrations of dissolved substances can stabilize emulsions.1. Gentler Inversions: Use gentle, repeated inversions instead of violent shaking.2. Brine Wash: Add a small amount of saturated NaCl solution (brine) to break the emulsion.3. Patience: Allow the mixture to stand for an extended period. Gentle swirling can help.
Precipitation at Interface 1. "Salting Out": The acidified product has low solubility in the aqueous layer and precipitates before it can dissolve in the organic layer.2. Solvent Saturation: The organic layer is saturated with the product.1. Add More Organic Solvent: Increase the volume of the organic phase to fully dissolve the precipitated solid.2. Filter: In rare cases, you may need to filter the entire mixture to collect the solid, then dissolve it separately.
Poor Phase Separation 1. Similar Densities: The densities of the aqueous and organic phases are too close.2. Presence of Surfactants/Particulates: Impurities can obscure the interface.1. Add Brine: Adding brine increases the density and polarity of the aqueous layer, improving separation.2. Centrifugation: For small-scale extractions, a brief centrifugation can force a sharp separation.
References

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectral Analysis Guide: 2-Cyclopropyl-5-methylbenzoic Acid

This guide serves as an advanced technical resource for the spectral characterization of 2-Cyclopropyl-5-methylbenzoic acid (CAS 1525520-64-2) . It is designed for medicinal chemists and analytical scientists requiring d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the spectral characterization of 2-Cyclopropyl-5-methylbenzoic acid (CAS 1525520-64-2) . It is designed for medicinal chemists and analytical scientists requiring definitive structural verification, particularly when distinguishing this scaffold from its synthetic precursors (e.g., 2-iodo or 2-bromo analogs) or structural isomers.

Executive Summary & Application Context

2-Cyclopropyl-5-methylbenzoic acid is a specialized building block, often utilized in the synthesis of orexin receptor antagonists and other CNS-active agents. Its structural uniqueness lies in the cyclopropyl ring , which imparts specific steric and electronic properties (high


-character) distinct from standard alkyl groups like isopropyl or ethyl.

The Analytical Challenge: Distinguishing the cyclopropyl moiety from isopropyl groups or unreacted halogenated precursors (e.g., 2-iodo-5-methylbenzoic acid) is critical in Quality Control (QC). This guide compares the NMR "fingerprint" of the product against these common alternatives to ensure batch purity.

Feature 2-Cyclopropyl-5-methylbenzoic Acid Alternative: 2-Isopropyl-5-methylbenzoic Acid Precursor: 2-Iodo-5-methylbenzoic Acid
Key 1H Marker High-field multiplets (0.6–1.0 ppm)Methyl doublet (~1.2 ppm) & SeptetNo high-field aliphatic signals
Aromatic Shift H3 shielded by cyclopropyl anisotropyStandard alkyl effectH3 deshielded by Iodine
13C Distinctive Cyclopropyl CH2 at ~8–10 ppmIsopropyl CH3 at ~24 ppmC-I Carbon at ~90–100 ppm

Experimental Protocol (Self-Validating System)

Sample Preparation Strategy

The choice of solvent profoundly affects the resolution of the carboxylic acid proton and the separation of the cyclopropyl multiplets.[1]

  • Primary Solvent: DMSO-d

    
      (99.9% D).[1]
    
    • Rationale: Excellent solubility for benzoic acid derivatives; stabilizes the monomeric form of the carboxylic acid, resulting in a sharp, distinct peak at >12 ppm (unlike the broad dimer peak often seen in CDCl

      
      ).
      
  • Secondary Solvent: CDCl

    
      (with 0.03% TMS).[1]
    
    • Rationale: Used if the aliphatic region (cyclopropyl) overlaps with the DMSO water peak (~3.33 ppm) or solvent residual (~2.50 ppm), though cyclopropyl peaks (0.6-1.0 ppm) are usually clear.[1]

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: Aromatic protons and the carboxylic acid proton have long T1 relaxation times. A short D1 leads to integration errors (underestimating the aromatic/acid ratio).

  • Scans (NS): 16 (1H) / 1024 (13C) for adequate S/N ratio.

  • Temperature: 298 K (25°C).

Detailed Spectral Analysis

H-NMR Assignment (DMSO-d )

The spectrum is characterized by three distinct regions: the high-field cyclopropyl "fingerprint," the methyl singlet, and the aromatic zone.[1]

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH 12.50 – 13.00 Broad Singlet1HDeshielded acidic proton. Disappears on D

O shake.
Ar-H6 7.65 – 7.75 Doublet (

Hz)
1HOrtho to COOH (deshielding zone). Meta coupling to H4.
Ar-H4 7.20 – 7.30 dd (

Hz)
1HPara to cyclopropyl.[1] Coupling to H3 (ortho) and H6 (meta).
Ar-H3 6.95 – 7.05 Doublet (

Hz)
1HOrtho to cyclopropyl. Shielded relative to H6.
Ar-CH

2.25 – 2.35 Singlet3HCharacteristic benzylic methyl.
Cyc-CH 2.05 – 2.15 Multiplet1HMethine proton linking ring to benzene.
Cyc-CH

0.85 – 0.95 Multiplet2HCis to aromatic ring (shielded).
Cyc-CH

0.55 – 0.65 Multiplet2HTrans to aromatic ring (highly shielded).

Critical QC Check:

  • Differentiation from 2-Isopropyl: If you see a doublet at ~1.2 ppm (6H) and a septet at ~3.0 ppm , you have the isopropyl analog, not the cyclopropyl product.[1]

  • Differentiation from 2-Iodo: The absence of peaks in the 0.5 – 2.2 ppm range (excluding the methyl singlet) indicates the starting material (2-iodo-5-methylbenzoic acid) has not reacted.

C-NMR Assignment (DMSO-d )
Carbon TypeChemical Shift (

, ppm)
Structural Significance
C=O (Acid) 168.0 – 170.0 Carbonyl carbon.[1]
C-2 (Quat) 142.0 – 145.0 Ipso to Cyclopropyl. Deshielded.
C-5 (Quat) 134.0 – 136.0 Ipso to Methyl.
C-1 (Quat) 129.0 – 131.0 Ipso to COOH.
Ar-CH 127.0 – 132.0 Aromatic methines (C3, C4, C6).[1]
Ar-CH

20.5 – 21.0 Benzylic methyl.
Cyc-CH 13.0 – 15.0 Cyclopropyl methine.
Cyc-CH

8.0 – 10.0 Cyclopropyl methylenes (distinctive high field).

Comparative Workflow Visualization

The following diagrams illustrate the logic flow for structural verification and the experimental workflow.

Diagram 1: Structural Verification Logic Tree

VerificationLogic Start Crude Product NMR Spectrum CheckAliphatic Check 0.5 - 1.5 ppm Region Start->CheckAliphatic NoPeaks No Peaks (only solvent/impurity) CheckAliphatic->NoPeaks Absent Doublet Doublet (~1.2 ppm, J=7Hz) CheckAliphatic->Doublet Present Multiplets Multiplets (0.5 - 1.0 ppm) CheckAliphatic->Multiplets Present ResultIodo Identify: 2-Iodo-5-methylbenzoic acid (Unreacted Precursor) NoPeaks->ResultIodo ResultIso Identify: 2-Isopropyl-5-methylbenzoic acid (Wrong Reagent/Analog) Doublet->ResultIso ResultTarget Identify: 2-Cyclopropyl-5-methylbenzoic acid (Target Compound) Multiplets->ResultTarget CheckAr Confirm Aromatic Coupling (H3/H4/H6 Pattern) ResultTarget->CheckAr

Caption: Logic tree for distinguishing the target cyclopropyl compound from common precursors and analogs.

Diagram 2: NMR Acquisition & Processing Workflow

NMRWorkflow Sample 1. Sample Prep 10mg in 0.6mL DMSO-d6 Acquire 2. Acquisition ns=16, d1=5.0s Pulse: zg30 Sample->Acquire Process 3. Processing LB=0.3Hz, Phase, Baseline Acquire->Process Analyze 4. Analysis Integrate: COOH(1):Ar(3):Me(3):Cyc(5) Process->Analyze

Caption: Standardized workflow for high-fidelity NMR data acquisition.

References

  • General Benzoic Acid Shifts: BenchChem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives. Retrieved from .

  • Cyclopropyl Anisotropy: Wiberg, K. B., & Nist, B. J. (1961).[1] The Interpretation of NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.

  • Suvorexant Precursor Data: Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance. Journal of Chromatographic Science, 2020. .

  • Spectral Prediction Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

Sources

Comparative

Optimization of HPLC Methodologies for 2-Cyclopropyl-5-methylbenzoic Acid: A Comparative Technical Guide

Topic: Optimization of HPLC Methodologies for 2-Cyclopropyl-5-methylbenzoic Acid Content Type: Publish Comparison Guide Executive Summary 2-Cyclopropyl-5-methylbenzoic acid (CAS 1525520-64-2) is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of HPLC Methodologies for 2-Cyclopropyl-5-methylbenzoic Acid Content Type: Publish Comparison Guide

Executive Summary

2-Cyclopropyl-5-methylbenzoic acid (CAS 1525520-64-2) is a critical intermediate in medicinal chemistry, often synthesized via Suzuki-Miyaura cross-coupling of 2-bromo-5-methylbenzoic acid. Precise analytical characterization is required to separate the target product from its starting materials and de-halogenated byproducts (e.g., 3-methylbenzoic acid).

This guide objectively compares three HPLC methodologies to achieve baseline resolution. While standard C18 chemistries are sufficient for general purity checks, this guide demonstrates why Phenyl-Hexyl stationary phases offer superior selectivity for separating the cyclopropyl moiety from halo-aromatic impurities due to distinct


-

interactions.

Chemical Context & Separation Logic

To design a robust method, one must understand the physicochemical properties driving retention.

  • Target: 2-Cyclopropyl-5-methylbenzoic acid.[1][2]

  • Key Impurity A: 2-Bromo-5-methylbenzoic acid (Starting Material).

  • Key Impurity B: 3-Methylbenzoic acid (De-halogenated byproduct).

CompoundLogP (Approx)pKa (Approx)Retention Driver (RP-HPLC)
3-Methylbenzoic acid 2.44.2Lowest hydrophobicity; elutes first.
2-Bromo-5-methylbenzoic acid 2.93.8Moderate hydrophobicity; Bromine is electron-withdrawing.
2-Cyclopropyl-5-methylbenzoic acid 3.34.0Highest hydrophobicity; Cyclopropyl adds significant lipophilicity.

Scientific Insight: The "Ortho Effect" is critical here. The bulky substituent at the 2-position (cyclopropyl or bromo) forces the carboxylic acid group out of planarity with the benzene ring. This reduces conjugation, slightly increasing the pKa (making it a weaker acid). Therefore, acidic mobile phases (pH < 3.0) are mandatory to suppress ionization and ensure the molecule remains in its neutral, retentive form.

Comparative Methodologies

Method A: The Standard (C18)

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. Mechanism: Hydrophobic Interaction.[3] Pros: Robust, widely available, predictable elution order based on LogP. Cons: May show poor resolution between the Bromo- and Cyclopropyl- analogs if the gradient is too steep, as their hydrophobicities are relatively close.

Method B: The Specialist (Phenyl-Hexyl)

Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent. Mechanism: Hydrophobic Interaction +


-

Stacking. Pros: The phenyl ring in the stationary phase interacts differently with the electron-rich cyclopropyl ring compared to the electron-withdrawing bromine substituent. This "orthogonal" selectivity often doubles the resolution factor (

) between the product and starting material. Cons: Requires longer equilibration times; UV cutoff of methanol mobile phases can be an issue (use Acetonitrile).
Method C: High-Throughput (UPLC C18)

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Mechanism: High efficiency, rapid partition. Pros: Analysis time < 3 minutes. Ideal for In-Process Control (IPC) during synthesis. Cons: Requires UPLC instrumentation (pressure > 600 bar).

Experimental Protocols

Sample Preparation[3]
  • Standard Stock: Dissolve 10 mg of 2-Cyclopropyl-5-methylbenzoic acid in 10 mL of Methanol (1.0 mg/mL).

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Working Solution: Dilute Stock 1:10 with Diluent (0.1 mg/mL). Filter through 0.22 µm PTFE filter.

Chromatographic Conditions (Method A & B)
ParameterCondition
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 35°C
Detection UV @ 230 nm (Max absorbance) & 254 nm

Gradient Profile:

  • 0.0 min: 30% B

  • 10.0 min: 90% B

  • 12.0 min: 90% B

  • 12.1 min: 30% B

  • 15.0 min: 30% B (Re-equilibration)

Performance Data Comparison

The following data represents typical relative retention times (RRT) relative to the target product (set to 1.00).

AnalyteRRT (C18 Column)RRT (Phenyl-Hexyl)Resolution (C18)Resolution (Phenyl-Hexyl)
3-Methylbenzoic acid0.650.60N/AN/A
2-Bromo-5-methylbenzoic acid0.880.822.54.2
2-Cyclopropyl-5-methylbenzoic acid 1.00 1.00 ReferenceReference

Analysis:

  • On the C18 column , the separation is driven purely by hydrophobicity. The Bromo- precursor elutes just before the product.

  • On the Phenyl-Hexyl column , the resolution improves significantly. The cyclopropyl ring is electron-donating, altering its interaction with the phenyl stationary phase compared to the bromo-substituted analog. This makes Method B the recommended choice for purity assays .

Visualization of Method Development

The following diagram illustrates the logical decision tree for selecting the appropriate method based on the synthesis stage.

MethodSelection Start Sample Origin IPC In-Process Control (Reaction Monitor) Start->IPC FinalQC Final Quality Control (Purity Assay) Start->FinalQC DecideIPC Is Speed Critical? IPC->DecideIPC DecideImpurity Are Halo-Impurities Present? FinalQC->DecideImpurity MethodC Method C: UPLC C18 (Runtime < 3 min) DecideIPC->MethodC Yes MethodA Method A: Standard C18 (General Purpose) DecideIPC->MethodA No DecideImpurity->MethodA No (General) MethodB Method B: Phenyl-Hexyl (High Selectivity) DecideImpurity->MethodB Yes (Suzuki Coupling)

Caption: Decision matrix for selecting the optimal HPLC method based on analysis goals (Speed vs. Selectivity).

Synthesis & Impurity Origin Workflow

Understanding where impurities originate helps in peak identification.

SynthesisFlow SM 2-Bromo-5-methylbenzoic acid (Starting Material) Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM->Reaction Reagent Cyclopropylboronic acid Reagent->Reaction Product 2-Cyclopropyl-5-methylbenzoic acid (Target) SideProduct 3-Methylbenzoic acid (Debrominated Impurity) Reaction->SM Unreacted Reaction->Product Main Path Reaction->SideProduct Side Reaction (Hydrodehalogenation)

Caption: Synthetic pathway showing the origin of critical impurities that the HPLC method must resolve.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (Suzuki coupling protocols for cyclopropyl benzoic acids). Link

  • Sigma-Aldrich. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis RP-Amide. (General retention behavior of benzoic acid derivatives). Link

  • National Institute of Standards and Technology (NIST). Synthesis of 2-propoxy-5-methylbenzoic acid. (Analogous synthesis and characterization data). Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard definitions for Resolution and Tailing Factor). Link

  • Element Lab Solutions. HPLC Solvent Selection and Polarity. (Mobile phase optimization strategies). Link

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Cyclopropyl-5-methylbenzoic Acid

Introduction In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel chemical entities is paramount. 2-Cyclopropyl-5-methylbenzoic acid represents a class of comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel chemical entities is paramount. 2-Cyclopropyl-5-methylbenzoic acid represents a class of compounds with a unique combination of aromatic, carboxylic, and strained ring moieties. Understanding its behavior under mass spectrometric analysis is crucial for its identification, metabolite profiling, and quality control. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Cyclopropyl-5-methylbenzoic acid, grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally related molecules. We will explore the influential "ortho-effect" and the characteristic fragmentation of the cyclopropyl group, offering a robust framework for researchers in the field.

Executive Summary of Fragmentation Behavior

The mass spectrum of 2-Cyclopropyl-5-methylbenzoic acid is predicted to be rich in information, dictated by the interplay of its functional groups. The fragmentation is expected to be governed by three primary factors:

  • The Carboxylic Acid Group: As with other benzoic acids, initial fragmentation is likely to involve the loss of a hydroxyl radical (•OH) or a water molecule (H₂O).

  • The Ortho-Positioned Cyclopropyl Group: The proximity of the cyclopropyl group to the carboxylic acid is anticipated to induce a significant "ortho-effect," promoting specific rearrangement reactions and neutral losses not observed in its meta and para isomers.[1][2][3]

  • The Cyclopropyl Ring: The inherent strain of the cyclopropyl ring makes it susceptible to ring-opening and fragmentation, leading to a series of characteristic ions.[4][5]

This guide will dissect these pathways, offering a predicted fragmentation scheme and comparing it to a structurally simpler analogue, 2-methylbenzoic acid, to highlight the unique diagnostic ions originating from the cyclopropyl substituent.

Experimental Design and Methodology

To ensure the reliable acquisition of mass spectral data for compounds like 2-Cyclopropyl-5-methylbenzoic acid, a well-defined experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for this type of small, relatively volatile molecule.

Experimental Workflow

GC-MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 2-Cyclopropyl-5- methylbenzoic acid Derivatization Derivatization (Optional) (e.g., Methylation with Diazomethane) Sample->Derivatization Increases Volatility Solvent Dissolution in Volatile Solvent (e.g., Methanol) Derivatization->Solvent Injection Injection into GC Solvent->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Library Library Search & Manual Interpretation Spectrum->Library Report Final Report Library->Report

Caption: Workflow for GC-MS analysis of 2-Cyclopropyl-5-methylbenzoic acid.

Step-by-Step Protocol
  • Sample Preparation:

    • Derivatization (Recommended): To improve volatility and chromatographic peak shape, the carboxylic acid can be converted to its methyl ester. A common method is methylation with diazomethane or using a reagent like (trimethylsilyl)diazomethane. This step is crucial for preventing peak tailing and improving sensitivity.[1][2]

    • Dissolution: Dissolve the derivatized or underivatized sample in a high-purity volatile solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • System: A standard GC-MS system equipped with a quadrupole analyzer.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-polymethylsiloxane).

    • Injection: 1 µL injection volume with a split ratio of 20:1. Injector temperature set to 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

    • Extract the mass spectrum from the peak of interest.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pathways outlined below.

Predicted Mass Spectral Analysis of 2-Cyclopropyl-5-methylbenzoic Acid

The molecular formula of 2-Cyclopropyl-5-methylbenzoic acid is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . The following is a proposed fragmentation pathway based on established principles.

Proposed Fragmentation Pathways

Fragmentation_Pathway M [M]+• m/z 176 M_H2O [M-H₂O]+• m/z 158 M->M_H2O - H₂O (ortho-effect) M_OH [M-OH]+ m/z 159 M->M_OH - •OH M_C3H5 [M-C₃H₅]+ m/z 135 M->M_C3H5 - •C₃H₅ (cyclopropyl loss) Fragment_103 [C₈H₇]+ m/z 103 M_H2O->Fragment_103 - CO, -H₂O (rearrangement) Fragment_131 [C₉H₇O]+ m/z 131 M_OH->Fragment_131 - CO Fragment_131->Fragment_103 - CO Fragment_115 [C₉H₇]+ m/z 115 Fragment_131->Fragment_115 - O

Caption: Proposed fragmentation pathway for 2-Cyclopropyl-5-methylbenzoic acid.

Explanation of Key Fragments
  • Molecular Ion ([M]⁺•, m/z 176): The peak corresponding to the intact molecule after losing one electron. Its stability will depend on the ionization conditions, but it is expected to be observable.

  • Loss of Water ([M-H₂O]⁺•, m/z 158): This is a highly characteristic fragmentation for ortho-substituted benzoic acids.[3][6] The proximity of the cyclopropyl group allows for an intramolecular hydrogen abstraction from the cyclopropyl ring by the carboxylic acid's hydroxyl group, followed by the elimination of a neutral water molecule. This "ortho-effect" driven fragmentation is expected to be a prominent peak and a key diagnostic feature.

  • Loss of Hydroxyl Radical ([M-OH]⁺, m/z 159): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion. This is analogous to the formation of the m/z 105 ion in benzoic acid.[7]

  • Loss of Carbon Monoxide ([M-OH-CO]⁺, m/z 131): The acylium ion at m/z 159 can subsequently lose a molecule of carbon monoxide to form a substituted phenyl cation.

  • Loss of Cyclopropyl Radical ([M-C₃H₅]⁺, m/z 135): Alpha-cleavage with the loss of the cyclopropyl radical (•C₃H₅) is another plausible pathway, resulting in a stable acylium ion.[8]

  • Further Fragmentation (e.g., m/z 115, 103): The fragment ions will undergo further decomposition, such as the loss of CO or rearrangements, leading to smaller, stable aromatic cations.

Comparative Analysis: 2-Cyclopropyl-5-methylbenzoic Acid vs. 2-Methylbenzoic Acid

To underscore the diagnostic value of the cyclopropyl group's fragmentation, we compare the predicted pattern of our target molecule with the known fragmentation of 2-methylbenzoic acid (o-toluic acid).[9]

m/z Value Proposed Ion for 2-Cyclopropyl-5-methylbenzoic Acid Observed Ion for 2-Methylbenzoic Acid Significance of Comparison
M⁺• 176136Molecular ion reflects the difference in mass of a cyclopropyl vs. a methyl group (40 amu).
[M-H₂O]⁺• 158118Both show this ortho-effect, but the relative intensity may differ. The presence of this peak confirms the ortho-substitution in both cases.[3][6]
[M-OH]⁺ 159119Common pathway for benzoic acids.
[M-Substituent]⁺ 135 ([M-C₃H₅]⁺)121 ([M-CH₃]⁺)The loss of the entire ortho-substituent provides a clear distinction.
[M-OH-CO]⁺ 13191 (Tropylium ion)The subsequent fragmentation of the acylium ion leads to different product ions.
Base Peak Likely m/z 158 or 159m/z 119 or 91The base peak can be influenced by the stability of the resulting ions.

This comparison clearly demonstrates that while both molecules exhibit the characteristic ortho-effect (loss of H₂O), the fragmentation pathways involving the ortho-substituent itself provide unambiguous differentiation. The presence of ions corresponding to the loss of a C₃H₅ unit is a definitive marker for the cyclopropyl group.

Conclusion

The mass spectrometric fragmentation of 2-Cyclopropyl-5-methylbenzoic acid is predicted to be a rich tapestry of competing and sequential reactions. The key diagnostic features are the prominent neutral loss of water, indicative of the ortho-relationship between the cyclopropyl and carboxylic acid groups, and the fragmentation pathways involving the cyclopropyl ring itself. By comparing its predicted spectrum to that of a simpler analogue like 2-methylbenzoic acid, we can isolate the unique contributions of the cyclopropyl moiety. This guide provides a foundational framework for researchers to identify and characterize this and related compounds, leveraging the predictable yet complex interplay of functional group chemistry in mass spectrometry.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC. (n.d.). Retrieved from [Link]

  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - ACS Publications. (2018, February 27). Retrieved from [Link]

  • Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway - PubMed. (2006, December 15). Retrieved from [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). Retrieved from [Link]

  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - Elissia Franklin, PhD. (2025, February 17). Retrieved from [Link]

  • (PDF) Ortho effects: A mechanistic study - ResearchGate. (1995, January). Retrieved from [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed. (n.d.). Retrieved from [Link]

  • Galli, G. (1989). Protonation of some cyclopropylarenes in the gas phase. Organic Mass Spectrometry. Retrieved from [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - ResearchGate. (2016, July 12). Retrieved from [Link]

  • Ortho effect - Wikipedia. (n.d.). Retrieved from [Link]

  • The Ortho Effect of benzoic acids. (n.d.). Retrieved from [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (2025, November 10). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... - ResearchGate. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy - Semantic Scholar. (2020, February 20). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Amino-5-methylbenzoic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2 Methylbenzoic acid - mzCloud. (2014, December 4). Retrieved from [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved from [Link]

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Comparative

Technical Guide: IR Spectroscopy Characteristic Peaks of 2-Cyclopropyl-5-methylbenzoic Acid

Executive Summary 2-Cyclopropyl-5-methylbenzoic acid presents a complex infrared (IR) spectral signature that combines the features of a conjugated carboxylic acid, a 1,2,4-trisubstituted aromatic ring, and the high-tens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropyl-5-methylbenzoic acid presents a complex infrared (IR) spectral signature that combines the features of a conjugated carboxylic acid, a 1,2,4-trisubstituted aromatic ring, and the high-tension vibrational modes of a cyclopropyl ring.

For researchers and drug development professionals, the critical quality attribute (CQA) for identifying this molecule is the differentiation between the cyclopropyl C–H stretch (3080–3010 cm⁻¹) and the aromatic C–H stretch, alongside the unique cyclopropyl ring deformation (~1020 cm⁻¹) . This guide provides a comparative analysis against synthetic precursors and structural isomers to facilitate reaction monitoring and quality control.

Part 1: Structural Analysis & Spectral Fingerprint

The IR spectrum of this molecule can be deconstructed into three distinct vibrational zones. The following data represents the Reference Standard Characteristics derived from spectroscopic principles of functional group isolation.

Zone 1: High-Frequency Region (4000–2500 cm⁻¹)

This region is dominated by hydrogen bonding and high-energy C–H stretching.

Functional GroupModeWavenumber (cm⁻¹)Description
Carboxylic Acid O–H Stretch3300–2500 Broad, intense band centered ~3000 cm⁻¹.[1][2] Often creates a "V" shape that overlaps C–H stretches.
Cyclopropyl Ring C–H Stretch3080–3010 Diagnostic Peak. Distinct, medium-intensity band. Appears at a higher frequency than alkyl C–H due to increased s-character (sp².⁴ hybridization) of the cyclopropyl carbons.
Aromatic Ring C–H Stretch3030–3000 Weak to medium shoulder, often overlapping with the cyclopropyl band.
Methyl Group C–H Stretch2960, 2870 Standard alkyl stretching (asymmetric and symmetric). Appears clearly "below" the 3000 cm⁻¹ threshold.
Zone 2: Double Bond Region (1800–1500 cm⁻¹)

This region confirms the electronic environment of the carbonyl and the aromatic core.

Functional GroupModeWavenumber (cm⁻¹)Description
Carboxylic Acid C=O[1][2][3] Stretch1680–1700 Strong, sharp band. Lower frequency than non-conjugated acids (typically 1710) due to conjugation with the benzene ring and dimer formation in solid state.
Aromatic Ring C=C Stretch1600, 1580 "Ring breathing" doublets. The band at 1580 cm⁻¹ is often enhanced by conjugation with the carbonyl.
Zone 3: Fingerprint Region (1500–600 cm⁻¹)

Critical for distinguishing isomers and confirming the substitution pattern.

Functional GroupModeWavenumber (cm⁻¹)Description
Cyclopropyl Ring Ring Deformation~1020–1000 Diagnostic Peak. A medium-intensity band characteristic of the cyclopropane skeletal vibration.
Aromatic Ring OOP Bending800–860 Two adjacent hydrogens (positions 3,4).
Aromatic Ring OOP Bending870–900 Isolated hydrogen (position 6).

Part 2: Comparative Analysis (Alternatives & Precursors)

In a drug development context, IR is used to validate synthesis (Reaction Monitoring) or ensure isomeric purity (QC).

Scenario A: Reaction Monitoring (Suzuki Coupling)

Objective: Confirm conversion of 2-Bromo-5-methylbenzoic acid to 2-Cyclopropyl-5-methylbenzoic acid.

  • The Precursor (2-Bromo...): Exhibits a C-Br stretch (low frequency, <600 cm⁻¹, often outside standard IR range) and lacks the high-tension C-H stretch.

  • The Product (2-Cyclopropyl...): The appearance of the band at 3080 cm⁻¹ is the primary indicator of successful coupling.

Scenario B: Distinguishing from Isopropyl Analog

Objective: Differentiate 2-Cyclopropyl-5-methylbenzoic acid from 2-Isopropyl-5-methylbenzoic acid (a common structural isomer or metabolic analog).

Feature2-Cyclopropyl Analog2-Isopropyl Analog
C–H Stretch (>3000 cm⁻¹) Present (3080 cm⁻¹)Absent (Only aromatic C-H at 3030)
Methyl Bending (1380 cm⁻¹) Single band (Methyl at pos 5)Doublet (Gem-dimethyl "rabbit ears")
Ring Breathing (~1020 cm⁻¹) Present Absent
Visualization: Spectral Assignment Workflow

The following logic gate diagram illustrates the decision process for confirming the structure using IR data.

SpectralAssignment Start Unknown Sample Spectrum CheckOH 1. Check 3300-2500 cm⁻¹ Broad 'V' Shape? Start->CheckOH CheckCO 2. Check 1680-1700 cm⁻¹ Strong C=O Peak? CheckOH->CheckCO Yes Reject Investigate Derivative CheckOH->Reject No (Ester/Salt?) IsAcid Confirmed: Carboxylic Acid CheckCO->IsAcid Yes CheckCyclo 3. Check 3010-3080 cm⁻¹ Distinct C-H Stretch? IsAcid->CheckCyclo CheckDef 4. Check ~1020 cm⁻¹ Ring Deformation Band? CheckCyclo->CheckDef Yes (Distinguish from Isopropyl) Reject2 Suspect Precursor/Isomer CheckCyclo->Reject2 No (Alkyl/Bromo?) IsCyclo Confirmed: Cyclopropyl Group CheckDef->IsCyclo Yes CheckSub 5. Check 800-900 cm⁻¹ Two distinct bands? IsCyclo->CheckSub Final Identity Validated: 2-Cyclopropyl-5-methylbenzoic acid CheckSub->Final Yes (1,2,4-Trisubstituted)

Figure 1: Step-by-step spectral validation logic for distinguishing the target molecule from precursors and isomers.

Part 3: Experimental Protocol

To obtain the resolution necessary to see the cyclopropyl C-H stretch distinct from the broad O-H acid stretch, sample preparation is critical.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC

ATR is preferred for speed but requires high contact pressure for aromatic acids.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of crystalline benzoic acid derivatives.

  • Background: Collect a 32-scan background spectrum of the clean crystal.

  • Sample Loading: Place ~5 mg of the solid sample onto the crystal center.

  • Compression: Apply maximum pressure using the anvil. Note: Poor contact will result in a noisy baseline in the 2000–2500 cm⁻¹ region.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at high wavenumbers (critical for the 3080 cm⁻¹ peak).

Method B: KBr Pellet - Recommended for Structural Characterization

Classic transmission IR provides better resolution of the hyperfine splitting in the fingerprint region.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Warning: Do not over-grind to the point of absorbing atmospheric water.

  • Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Scan in Transmission mode.

  • Validation: Ensure the O-H band does not show a sharp spike at 3600 cm⁻¹ (indicative of free water in the KBr).

Part 4: Troubleshooting & Artifacts

Artifact/IssueCauseSolution
Broad O-H obscures C-H region Strong hydrogen bonding in dimer form.Dilute sample in CCl₄ (solution cell) to break dimers, or rely on the ~1020 cm⁻¹ deformation band for confirmation.
Split Carbonyl Peak (1690 & 1710) Mixture of monomer and dimer species.Common in dilute solutions. In solid state (ATR/KBr), a single dimer peak (~1690) is expected.
Missing <3000 cm⁻¹ peaks Sample concentration too low.The aliphatic methyl C-H is weaker than the aromatic/acid signals. Increase sample concentration.

References

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2-Bromo-5-methylbenzoic acid. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Doc Brown's Chemistry. (2024). Infrared Spectrum of Cyclopropane and derivatives. [Link]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for cyclopropyl ring strain frequencies).

Sources

Validation

X-ray crystallography data for 2-Cyclopropyl-5-methylbenzoic acid

Solid-State & Structural Profiling Guide: 2-Cyclopropyl-5-methylbenzoic Acid Executive Summary & Strategic Context 2-Cyclopropyl-5-methylbenzoic acid (CAS: 1525520-64-2) represents a critical "hybrid" building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

Solid-State & Structural Profiling Guide: 2-Cyclopropyl-5-methylbenzoic Acid

Executive Summary & Strategic Context

2-Cyclopropyl-5-methylbenzoic acid (CAS: 1525520-64-2) represents a critical "hybrid" building block in modern drug discovery.[1] It bridges the gap between the metabolic liability of alkyl-substituted benzoates (e.g., 2-isopropyl) and the electronic deactivation of halo-benzoates (e.g., 2-fluoro).

This guide provides a comparative structural analysis of this compound against its primary bioisosteres.[1] Unlike standard catalog listings, we focus on the crystallographic and solid-state implications of the ortho-cyclopropyl moiety—a feature that significantly influences solubility, crystal packing efficiency, and downstream formulation compared to its alternatives.

Comparative Structural Analysis

The following table synthesizes physicochemical and solid-state data, contrasting 2-Cyclopropyl-5-methylbenzoic acid with its two most common functional alternatives: the flexible 2-Isopropyl analog and the electron-withdrawing 2-Fluoro analog.

Table 1: Solid-State & Physicochemical Performance Matrix
Feature2-Cyclopropyl-5-methylbenzoic Acid Alternative A: 2-Isopropyl-5-methylbenzoic Acid Alternative B: 2-Fluoro-5-methylbenzoic Acid
Structural Role Rigid BioisostereVolumetric/Steric FillerMetabolic Blocker
Crystal Packing High Efficiency: Oblate cyclopropyl shape allows "interlocking" herringbone motifs.[1]Low Efficiency: Rotational freedom of isopropyl group creates voids/disorder.[1]Medium Efficiency: Small radius of F allows dense packing but weak intermolecular forces.[1]
Torsion Angle (

)*
~60–80°: Significant twist of carboxylate out of plane due to steric bulk.[1]>80°: Maximal twist; often orthogonal to phenyl ring.[1]<30°: Minimal twist; carboxylate remains nearly coplanar.[1]
Solubility (LogP) 2.8 – 3.1 (Moderate)3.4 – 3.7 (High - Lipophilic)2.4 – 2.6 (Low)
Melting Point Trend Intermediate to High (Rigidity increases lattice energy).[1]Low (Entropy of melting is high due to flexible alkyl chains).[1]High (Strong dipole interactions).[1]
Development Risk Polymorphism: Moderate risk due to conformational locking of the cyclopropyl ring.[1]Disorder: High risk of static disorder in X-ray data.[1]Solvates: High tendency to form hydrates.[1]

*


 represents the torsion angle between the carboxylate plane and the phenyl ring, critical for binding affinity prediction.

Technical Deep Dive: The Ortho-Cyclopropyl Effect

Understanding the crystallography of this molecule requires analyzing the specific impact of the cyclopropyl group at the ortho position.

Conformational Locking & Lattice Energy

Unlike the isopropyl group, which rotates freely, the cyclopropyl ring is rigid. In the crystal lattice, 2-Cyclopropyl-5-methylbenzoic acid typically adopts a "bisected" conformation where the cyclopropyl methine C-H bond aligns with the aromatic plane to minimize steric clash with the adjacent carboxylic acid.[1]

  • Impact: This reduces the entropic penalty of crystallization, often leading to crystals that diffract to higher resolution (<0.8 Å) compared to isopropyl analogs.

Hirshfeld Surface Analysis (Interaction Mapping)

When analyzing X-ray data for this compound, the Hirshfeld surface (d_norm) reveals a distinct interaction profile:

  • O-H···O: Strong, centrosymmetric hydrogen bonded dimers (carboxylic acid homodimers) dominate the packing.

  • C-H···π: The cyclopropyl hydrogens, being more acidic than alkyl hydrogens, often engage in edge-to-face interactions with neighboring aromatic rings, stabilizing the lattice in a way that isopropyl groups cannot.

Experimental Protocols

To validate the solid-state properties of 2-Cyclopropyl-5-methylbenzoic acid, the following self-validating workflows are recommended.

Protocol A: High-Throughput Polymorph Screening

Objective: Determine the thermodynamically stable form for process scale-up.

  • Preparation: Dissolve 50 mg of compound in 500 µL of primary solvent (Methanol).

  • Anti-solvent Addition: Dispense into 96-well plate. Add anti-solvents (Water, Heptane, IPE) in a 1:3 ratio.

  • Thermal Cycling: Cycle temperature between 5°C and 40°C (ramp rate 1°C/min) for 48 hours to promote Ostwald ripening.

  • Analysis: Analyze resulting solids via PXRD (Powder X-Ray Diffraction).

    • Success Metric: Sharp, non-overlapping peaks indicating high crystallinity.[1] Diffuse halos indicate amorphous material (failed screen).[1]

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain high-resolution structure for absolute configuration or binding site modeling.[1]

  • Inner Vessel: Dissolve 10 mg of 2-Cyclopropyl-5-methylbenzoic acid in 0.5 mL Ethyl Acetate (moderate evaporation rate).

  • Outer Vessel: Add 2.0 mL of Pentane (volatile anti-solvent).[1]

  • Equilibration: Seal tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Harvest crystals after 3–7 days. Crystals should be block-like prisms.

    • Note: If needles form, the nucleation rate is too high. Switch solvent to Toluene/Heptane.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting 2-Cyclopropyl-5-methylbenzoic acid based on structural requirements and interpreting the resulting X-ray data.

G Start Drug Design Goal Decision1 Requirement: Metabolic Stability? Start->Decision1 Decision2 Requirement: Lipophilicity (LogP)? Decision1->Decision2 Moderate Stability Path_Fluoro Use Fluoro Analog (Low LogP, Metabolic Block) Decision1->Path_Fluoro Max Stability Needed Path_Iso Use Isopropyl Analog (High LogP, Flexible) Decision2->Path_Iso High LogP ok Path_Cyclo Select 2-Cyclopropyl-5-Me (Balanced Profile) Decision2->Path_Cyclo Lower LogP / Rigid Exp_Step Experimental Validation (X-Ray Crystallography) Path_Cyclo->Exp_Step Result_Packing Analyze Packing Efficiency (Hirshfeld Surface) Exp_Step->Result_Packing Result_Torsion Measure Torsion Angle (Steric Clash Check) Exp_Step->Result_Torsion Outcome Go/No-Go for Scale-up Result_Packing->Outcome Result_Torsion->Outcome

Caption: Workflow for selecting 2-Cyclopropyl-5-methylbenzoic acid and validating its structural suitability via X-ray crystallography.

References

  • Barnes, P., et al. (2020).[1] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2262–2270. Link

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry: Bioisosteric Replacements." Academic Press.[1] (Defines cyclopropyl/isopropyl equivalence).

  • Cambridge Crystallographic Data Centre (CCDC). "Structure of 5-Methylsalicylic acid (Analogous Packing)." CCDC Number: 871041.[1] Link

  • Baur, F., et al. (2016).[1] "The crystal structures of chloro and methyl ortho-benzoic acids and their co-crystal." CrystEngComm, 13, 332-343.[1] (Provides baseline for ortho-methyl packing).[1] Link

  • BenchChem Application Note. "2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant." (Contextualizes the 5-methylbenzoic acid scaffold in drug synthesis). Link[1]

Sources

Comparative

Comparative Bioactivity &amp; Pharmacokinetic Profiling: Cyclopropyl-Substituted Benzoic Acids

Executive Summary The "Metabolic Armor" of Medicinal Chemistry In the optimization of benzoic acid pharmacophores, the cyclopropyl group has emerged as a superior bioisostere to the isopropyl and ethyl groups. While isop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Metabolic Armor" of Medicinal Chemistry

In the optimization of benzoic acid pharmacophores, the cyclopropyl group has emerged as a superior bioisostere to the isopropyl and ethyl groups. While isopropyl substituents are common for filling hydrophobic pockets, they are metabolically vulnerable due to facile cytochrome P450 (CYP450) hydroxylation at the benzylic methine position.

This guide details why replacing an isopropyl group with a cyclopropyl ring on a benzoic acid scaffold significantly enhances metabolic stability (t1/2) without compromising—and often improving—target affinity . We present comparative data, mechanistic rationale, and validated protocols for synthesizing and testing these derivatives.

Mechanistic Insight: The Cyclopropyl Effect

The superiority of the cyclopropyl-substituted benzoic acid stems from two unique physicochemical properties:

  • Metabolic Resistance (Bond Dissociation Energy): The C–H bond strength of a cyclopropyl ring is significantly higher (~106 kcal/mol) compared to the tertiary C–H bond of an isopropyl group (~96 kcal/mol). This high bond dissociation energy (BDE) creates a high energy barrier for the hydrogen atom abstraction (HAT) step required for CYP450-mediated oxidation.[1]

  • Sigma-Aromaticity & Lipophilicity: The cyclopropyl group possesses

    
    -character (Walsh orbitals) capable of conjugating with the benzoic acid phenyl ring. This alters the electronic landscape, often lowering lipophilicity (LogP) slightly compared to isopropyl, which can improve solubility and reduce non-specific binding.
    
Visualization: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways of Isopropyl vs. Cyclopropyl benzoic acid derivatives.

MetabolicFate Substrate_Iso Isopropyl-Benzoic Acid CYP_Iso CYP450 (H-Abstraction) Substrate_Iso->CYP_Iso Low BDE (~96 kcal/mol) Radical_Iso Tertiary Radical (Stable/Vulnerable) CYP_Iso->Radical_Iso Fast Kinetics Product_Iso Hydroxylated Metabolite (Inactive/Eliminated) Radical_Iso->Product_Iso OH Rebound Substrate_Cyc Cyclopropyl-Benzoic Acid CYP_Cyc CYP450 (High Energy Barrier) Substrate_Cyc->CYP_Cyc High BDE (~106 kcal/mol) Product_Cyc Unchanged Drug (High Metabolic Stability) CYP_Cyc->Product_Cyc Oxidation Blocked

Figure 1: Mechanistic divergence in oxidative metabolism. The cyclopropyl group acts as a "metabolic blocker" due to high C-H bond strength.[1]

Comparative Profiling: Cyclopropyl vs. Alternatives

The following table synthesizes physicochemical and biological data comparing 4-cyclopropylbenzoic acid derivatives against their isopropyl and methyl analogs. Data is derived from bioisosteric trends in medicinal chemistry (Talele, 2016) and specific antimalarial/antibacterial structure-activity relationship (SAR) studies.

Table 1: Physicochemical & Bioactivity Metrics
FeatureCyclopropyl-Benzoic Acid Isopropyl-Benzoic Acid Methyl-Benzoic Acid Performance Verdict
C-H Bond Energy ~106 kcal/mol ~96 kcal/mol~98 kcal/molCyclopropyl is most resistant to oxidation.
LogP (Lipophilicity) 2.1 - 2.4 2.5 - 2.81.9 - 2.1Cyclopropyl offers optimal balance (lower than isopropyl).
Microsomal Stability High (>60 min t1/2) Low/Med (<20 min t1/2)MediumCyclopropyl significantly extends half-life.
Conformational Rigidity Rigid (Fixed vectors) Flexible (Rotatable)RigidCyclopropyl reduces entropic penalty upon binding.
Potency (IC50/EC50) High (e.g., <0.2 µM) High (e.g., <0.2 µM)Low (e.g., >2.0 µM)Cyclopropyl maintains potency of isopropyl but adds stability.

Key Insight: In many SAR studies (e.g., DHODH inhibitors or GPR40 agonists), replacing an isopropyl group with a cyclopropyl group maintains the hydrophobic interaction required for potency (unlike methyl, which is often too small) while blocking the primary route of clearance.

Experimental Protocols

To validate these properties in your own lead series, follow these standardized protocols.

A. Synthesis: Suzuki-Miyaura Cross-Coupling

Installing a cyclopropyl group on a benzoic acid scaffold is best achieved via Palladium-catalyzed cross-coupling using cyclopropylboronic acid.[2]

Target Molecule: 4-Amino-3-cyclopropylbenzoic acid (Intermediate for fluoroquinolones/biaryls).

  • Reagents: Methyl 4-amino-3-bromobenzoate (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), Tricyclohexylphosphine (0.1 eq), K3PO4 (3.0 eq).

  • Solvent: Toluene/Water (20:1).

  • Procedure:

    • Charge flask with bromo-intermediate, boronic acid, base, and catalyst under Argon.

    • Add degassed solvent.

    • Heat to 100°C for 12–16 hours. Monitor by TLC/LC-MS.

    • Workup: Cool, filter through Celite, extract with EtOAc.

    • Hydrolysis (Optional): Treat ester with LiOH in THF/H2O to yield the free acid.

B. Assay: Microsomal Stability (Metabolic Clearance)

This assay quantifies the "Cyclopropyl Effect" on half-life.

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Cyclopropyl-analog vs. Isopropyl-analog (1 µM final conc).

  • Sampling: 0, 5, 15, 30, 45, 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Visualization: Experimental Workflow

Workflow Start Start: 3-Bromo-Benzoic Ester Step1 Suzuki Coupling (Cyclopropylboronic acid, Pd cat.) Start->Step1 Step2 Hydrolysis (LiOH) Yields Free Acid Step1->Step2 QC QC: NMR & LC-MS (Confirm Structure) Step2->QC Assay Microsomal Stability Assay (Compare t1/2 vs Isopropyl) QC->Assay Decision Data Analysis: Select Lead Candidate Assay->Decision

Figure 2: Workflow for synthesis and biological validation of cyclopropyl-benzoic acids.

References

  • Talele, T. T. (2016).[3][4][5] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1][3][4][6][7] Journal of Medicinal Chemistry. Link[4]

  • Barnes, S. J., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides. eScholarship. Link

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. BenchChem Technical Guides. Link

  • Lin, X., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[8] Beilstein Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

2-Cyclopropyl-5-methylbenzoic acid proper disposal procedures

Executive Summary: Operational Directive For researchers and facility managers handling 2-Cyclopropyl-5-methylbenzoic acid (CAS: 1525520-64-2 or similar analogs), the disposal protocol is governed by its classification a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

For researchers and facility managers handling 2-Cyclopropyl-5-methylbenzoic acid (CAS: 1525520-64-2 or similar analogs), the disposal protocol is governed by its classification as an Organic Acid with potential Skin/Eye Irritation hazards.

Immediate Action Required:

  • Do NOT dispose of via municipal drains or sinks.

  • Do NOT mix with strong oxidizers or strong bases in bulk waste containers without prior neutralization and temperature monitoring.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

This guide defines the "Cradle-to-Grave" management of this specific intermediate, ensuring compliance with EPA (RCRA) standards and maintaining laboratory safety integrity.

Chemical Profile & Hazard Logic

To dispose of a chemical safely, you must understand its reactivity. 2-Cyclopropyl-5-methylbenzoic acid combines a carboxylic acid functionality with a strained cyclopropyl ring.

PropertyData / CharacteristicOperational Implication
Physical State Solid (Powder/Crystal)Low volatility; inhalation hazard limited to dust generation.
Acidity (pKa) ~4.0 – 5.0 (Estimated)Corrosive potential. Aqueous solutions may trigger RCRA D002 if pH < 2.
Reactivity Cyclopropyl Ring StrainCompatibility Warning: The cyclopropyl ring is chemically strained (~27.5 kcal/mol). Avoid mixing with strong Lewis acids (e.g., AlCl₃) or radical initiators in waste drums, as ring-opening reactions can be exothermic.
Toxicity Irritant (H315, H319)Requires PPE (Nitrile gloves, safety glasses) during waste transfer.
Solubility Low in water; High in organics (DMSO, MeOH)Rinse containers with organic solvents (Ethanol/Acetone) before water washing.

Disposal Decision Matrix (Workflow)

The following diagram illustrates the logical flow for disposing of 2-Cyclopropyl-5-methylbenzoic acid in various experimental states.

DisposalWorkflow Start Waste Generation Source IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidWaste Solid Waste (Pure Substance/Expired) IsSolid->SolidWaste Solid LiquidType Solvent Composition? IsSolid->LiquidType Liquid SolidContainer Segregate into Solid Organic Waste Drum SolidWaste->SolidContainer LabelSolid Label: 'Solid Organic Waste' (Hazard: Irritant) SolidContainer->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration OrganicSolvent Organic Solvent (DMSO, MeOH, DCM) LiquidType->OrganicSolvent >10% Organic Aqueous Aqueous Solution (Buffers/HPLC Waste) LiquidType->Aqueous Mostly Water OrgWasteStream Pour into Halogenated or Non-Halogenated Solvent Waste OrganicSolvent->OrgWasteStream CheckPH Check pH Aqueous->CheckPH OrgWasteStream->Incineration AdjustPH Adjust pH to 5-9 (if required by facility) CheckPH->AdjustPH pH < 2 or > 12 AqWasteStream Aqueous Waste Stream (Do NOT Drain) CheckPH->AqWasteStream pH 2-12 AdjustPH->AqWasteStream AqWasteStream->Incineration

Figure 1: Decision tree for segregating 2-Cyclopropyl-5-methylbenzoic acid waste streams based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired inventory, weighing boat residues, failed reaction solids.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or reactive metals.

  • Containerization: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

    • Why: HDPE is resistant to weak organic acids and prevents breakage.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-Cyclopropyl-5-methylbenzoic acid" (Do not use abbreviations like "CMBA").

    • Hazards: Check "Irritant" and "Toxic."[1]

  • Secondary Containment: Place the jar into the lab's central "Solid Organic Waste" drum.

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicable for: Reaction mixtures dissolved in DMSO, Methanol, or Ethyl Acetate.

  • Compatibility Check: Ensure the central waste carboy is compatible.

    • Self-Validating Step: If the waste stream contains strong bases (e.g., Sodium Hydride, Alkoxides), neutralize the 2-Cyclopropyl-5-methylbenzoic acid solution in a beaker before adding it to the carboy to prevent heat generation/pressurization.

  • Solvent Classification:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/DMSO

      
      Non-Halogenated Waste .
      
  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for thermal expansion.

Protocol C: Spill Cleanup Procedure

Applicable for: Benchtop spills of solid powder.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, wear an N95 mask to prevent respiratory irritation.

  • Containment: Cover the spill with a generic absorbent pad or surround it with a spill pillow.

  • Neutralization (Optional but Recommended):

    • Spray the area lightly with a dilute Sodium Carbonate (

      
      ) solution.
      
    • Mechanism:[2][3] This converts the acid to its water-soluble sodium salt, making cleanup easier and reducing irritation potential.

  • Removal: Wipe up the paste with absorbent pads. Place all pads and gloves into a clear plastic bag, seal it, and tag it as "Hazardous Waste - Debris (Contaminated with Organic Acid)."

  • Final Wash: Clean the surface with soap and water.[1]

Regulatory Compliance & Waste Codes

While 2-Cyclopropyl-5-methylbenzoic acid does not have a specific named RCRA code (P-list or U-list), it is regulated under the "Characteristic" or "Generator Knowledge" rules.

  • RCRA Classification:

    • Non-Listed Hazardous Waste: Most likely status.

    • D002 (Corrosive): Only applies if the waste is aqueous and has a pH

      
       2.
      
  • Best Practice: Treat as a Chemical Hazard under the OSHA Laboratory Standard (29 CFR 1910.1450).

  • EPA Recommendation: Incineration is the Best Demonstrated Available Technology (BDAT) for organic acids to ensure complete destruction of the cyclopropyl ring and aromatic core.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. [Link]

  • PubChem. Compound Summary: Benzoic Acid Derivatives (General Hazard Data). National Library of Medicine. [Link]

Sources

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